(4-Bromothiazol-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJOLKBUQYMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromothiazol-2-YL)methanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Bromothiazol-2-YL)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a proposed synthetic route commencing from 4-bromothiazole-2-carbonitrile, outlining the critical experimental parameters and the underlying chemical principles. Furthermore, a thorough characterization workflow is presented, encompassing spectroscopic and spectrometric techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering practical insights and a robust procedural framework for the preparation and analysis of this important thiazole derivative.
Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its presence in numerous approved drugs and clinical candidates underscores its importance as a privileged structure in medicinal chemistry. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their physicochemical properties and biological targets.
This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The primary amine functionality at the 2-position provides a key handle for derivatization, enabling the construction of amides, sulfonamides, and other functionalities. The bromine atom at the 4-position offers a site for cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the introduction of diverse aryl or heteroaryl groups. This dual functionality makes it a highly valuable building block for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide will provide a detailed, practical framework for the synthesis and rigorous characterization of this key synthetic intermediate.
Synthetic Strategy: A Proposed Route via Nitrile Reduction
A robust and efficient synthesis of this compound can be achieved through the reduction of a suitable precursor. Among the viable options, the reduction of 4-bromothiazole-2-carbonitrile presents a direct and high-yielding pathway. This approach is predicated on the well-established reactivity of nitriles towards strong reducing agents to afford primary amines.
The proposed two-step synthesis commences with the commercially available 4-bromothiazole. The first step involves the introduction of a nitrile group at the 2-position, followed by its reduction to the desired aminomethyl group.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Bromothiazole-2-carbonitrile
The cyanation of 4-bromothiazole at the 2-position can be accomplished through various methods, including the use of metal cyanides in the presence of a suitable catalyst. For the purpose of this guide, we will assume the availability of the starting material, 4-bromothiazole-2-carbonitrile, which is commercially available from several suppliers.
Step 2: Reduction of 4-Bromothiazole-2-carbonitrile to this compound
The critical step in this synthesis is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, followed by workup to yield the amine.
Caption: Simplified mechanism of nitrile reduction using Lithium Aluminum Hydride.
Experimental Protocol
Disclaimer: The following protocol is a proposed method based on established chemical principles for nitrile reduction. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromothiazole-2-carbonitrile | ≥97% | Commercial Source |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercial Source |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
| Hydrochloric Acid (HCl) | Concentrated | Commercial Source |
| Sodium Hydroxide (NaOH) | Pellets | Commercial Source |
| Deionized Water | N/A | In-house |
Step-by-Step Procedure
-
Reaction Setup:
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.
-
The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
The flask is charged with a solution of Lithium Aluminum Hydride (1.0 M in THF, 50 mL, 50 mmol) under a positive pressure of nitrogen.
-
The flask is cooled to 0 °C in an ice-water bath.
-
-
Addition of Starting Material:
-
4-Bromothiazole-2-carbonitrile (5.0 g, 26.5 mmol) is dissolved in anhydrous THF (50 mL).
-
This solution is transferred to the dropping funnel and added dropwise to the stirred LiAlH₄ solution at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Workup and Quenching (Caution: Highly Exothermic and Flammable Gas Evolution!)
-
The reaction flask is cooled to 0 °C in an ice-water bath.
-
The reaction is cautiously quenched by the sequential dropwise addition of:
-
Deionized water (2 mL)
-
15% aqueous Sodium Hydroxide solution (2 mL)
-
Deionized water (6 mL)
-
-
The resulting granular precipitate is stirred for 30 minutes at room temperature.
-
-
Isolation and Purification:
-
The solid is removed by filtration and washed with THF (3 x 20 mL).
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as an oil.
-
For further purification, the crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To prepare the hydrochloride salt, the free base is dissolved in anhydrous diethyl ether and a solution of HCl in ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
-
Characterization and Data Analysis
Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aminomethyl protons and the thiazole ring proton.
-
A singlet for the thiazole proton (H-5) is anticipated in the aromatic region.
-
A singlet for the methylene protons (-CH₂-) adjacent to the amine group.
-
A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Signals corresponding to the three carbon atoms of the thiazole ring.
-
A signal for the methylene carbon.
-
Table of Predicted NMR Data:
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Thiazole C2 | - | 170-175 |
| Thiazole C4 | - | 115-120 |
| Thiazole C5 | 7.0-7.5 (s, 1H) | 110-115 |
| -CH₂- | 4.0-4.5 (s, 2H) | 45-50 |
| -NH₂ | 1.5-2.5 (br s, 2H) | - |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound.
-
Expected Molecular Ion (M⁺): For C₄H₅BrN₂S, the expected monoisotopic mass is approximately 191.94 g/mol and 193.94 g/mol due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
-
Fragmentation Pattern: The mass spectrum may also show characteristic fragmentation patterns, such as the loss of the aminomethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
Table of Expected FTIR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| N-H (amine) | 3300-3500 (two bands) | Symmetric & Asymmetric Stretch |
| C-H (thiazole) | 3050-3150 | Aromatic C-H Stretch |
| C=N (thiazole) | 1500-1600 | Ring Stretch |
| C-Br | 500-600 | C-Br Stretch |
| C-N | 1020-1250 | C-N Stretch |
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
Specific Hazards:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas.[1] It is corrosive to skin and eyes.[2]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon).[1][3] Use dry solvents and glassware.
-
Quenching: The quenching procedure must be performed slowly and with extreme caution in an ice bath to control the exothermic reaction.
-
Spills: In case of a spill, do not use water. Smother with dry sand or a Class D fire extinguisher.[4][5]
-
-
4-Bromothiazole Derivatives: These compounds should be handled with care as they are potentially harmful. Refer to the Safety Data Sheet (SDS) for specific handling instructions.
-
Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides. Store and handle them away from ignition sources.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quenched LiAlH₄ waste should be treated as hazardous waste.[3]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route, involving the reduction of 4-bromothiazole-2-carbonitrile with lithium aluminum hydride, offers a direct and efficient method for obtaining this valuable building block. The detailed experimental protocol, coupled with the predicted characterization data, provides a solid foundation for researchers to successfully prepare and validate the target compound. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this synthesis. The availability of a reliable method for the preparation of this compound will undoubtedly facilitate further exploration of its utility in the development of novel therapeutic agents.
References
A Technical Guide to (4-Bromothiazol-2-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity. Brominated thiazoles, in particular, serve as versatile intermediates, with the bromine atom acting as a handle for a variety of chemical transformations, most notably cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents.
This technical guide focuses on a specific, yet important, member of this chemical family: (4-Bromothiazol-2-YL)methanamine (CAS Number: 697299-86-8). This molecule combines the reactivity of a brominated thiazole with the nucleophilicity of a primary amine, making it a valuable synthon for the construction of more complex molecules with potential therapeutic applications. This guide will provide an in-depth overview of its chemical properties, a discussion of synthetic strategies, its known and potential applications in drug discovery, and guidance on its safe handling and procurement.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in synthesis and drug design. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 697299-86-8 | --INVALID-LINK-- |
| Molecular Formula | C₄H₅BrN₂S | --INVALID-LINK--[1] |
| Molecular Weight | 193.07 g/mol | --INVALID-LINK--[2] |
| Appearance | Not specified, likely a solid | Inferred from related compounds |
| Purity | ≥95% | --INVALID-LINK--[1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | --INVALID-LINK--[2] |
| SMILES | NCC1=NC(Br)=CS1 | --INVALID-LINK--[2] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis of this compound: A Plausible Retrosynthetic Approach
While a specific, detailed, and published synthesis protocol for this compound is not widely available, a plausible synthetic route can be devised based on established thiazole chemistry. The following represents a logical and common strategy for the preparation of such a compound.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from a more readily available starting material, such as 2-amino-4-bromothiazole. The aminomethyl group at the 2-position can be introduced through a variety of methods, including the reduction of a nitrile or an amide, or via a protected aminomethyl synthon.
References
Foreword: The Imperative of Physicochemical Characterization in Modern Drug Discovery
An In-depth Technical Guide to the Solubility and Stability of (4-Bromothiazol-2-YL)methanamine
In the landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early-stage assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a molecule's behavior from the moment of its synthesis through to its ultimate biological action. For a versatile building block like this compound, which holds potential for elaboration into a multitude of more complex active pharmaceutical ingredients (APIs), a comprehensive understanding of these parameters is not merely academic—it is a prerequisite for success.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, instead providing a framework for how to approach the characterization of this and similar molecules. We will delve into the causality behind experimental choices, outline robust, self-validating protocols, and ground our discussion in the authoritative principles that underpin pharmaceutical science.
Molecular Overview and Physicochemical Foundation
This compound is a bifunctional heterocyclic compound. Its structure comprises a brominated thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities, and a primary aminomethyl group, which serves as a key handle for synthetic elaboration.
The interplay between the electron-rich thiazole ring, the electron-withdrawing bromine atom, and the basic primary amine dictates its chemical personality. This structure suggests a molecule with both polar and moderately non-polar characteristics, leading to a nuanced solubility and stability profile.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic properties. These parameters are essential for all subsequent experimental work, from preparing stock solutions to interpreting analytical data.
| Property | Value | Source |
| Chemical Formula | C₄H₅BrN₂S | [1] |
| Molecular Weight | 193.06 g/mol | [1] |
| CAS Number | 697299-86-8 | [1] |
| Calculated LogP | 1.36 | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
Note: LogP and TPSA are calculated values and serve as useful predictors for membrane permeability and overall polarity.
Solubility Profile: A Multifaceted Assessment
Solubility is the cornerstone of a drug's developability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and produce unreliable results in biological assays. The assessment must therefore be thorough, examining solubility in various media relevant to both chemical synthesis and physiological conditions.
Qualitative Solubility Prediction
The principle of "like dissolves like" provides an initial, qualitative framework for solvent selection. The polar aminomethyl group suggests solubility in polar protic solvents, while the bromothiazole core implies some solubility in polar aprotic and, to a lesser extent, non-polar organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amine group can hydrogen bond with protic solvents. Solubility in water will be highly pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good balance of polarity to solvate both the amine and the heterocyclic ring. |
| Non-Polar | Toluene, Hexanes | Low | The molecule's overall polarity is too high for significant solubility in non-polar media. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often effective for compounds with mixed polarity characteristics. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the gold standard for solubility measurement.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature and pressure, once equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator.
-
Expert Insight: An equilibration time of 48-72 hours is recommended. Shorter times risk measuring kinetic solubility, which can be misleadingly high. The goal is to ensure the dissolution and precipitation rates have reached a true equilibrium.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter to remove all particulate matter.
-
Trustworthiness Check: It is critical to ensure that the compound does not precipitate during or after filtration. Pre-saturating the filter with the solution can mitigate loss due to adsorption.
-
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated based on the measured concentration in the filtrate and the dilution factor used.
Figure 1: Workflow for Thermodynamic Solubility Determination.
pH-Dependent Solubility
For ionizable compounds, solubility is profoundly influenced by pH. As a weak base (pKa of the primary amine is estimated to be around 8-9), this compound's solubility is expected to increase significantly in acidic conditions. This is due to the protonation of the aminomethyl group to form a more polar, and thus more water-soluble, ammonium salt. This relationship can be predicted by the Henderson-Hasselbalch equation.[3][4]
Significance: Understanding the pH-solubility profile is critical for predicting a drug's dissolution behavior in the gastrointestinal (GI) tract, which ranges from highly acidic (stomach, pH 1-3) to near-neutral (intestine, pH 6-7.5).[5]
Experimental Protocol: The shake-flask method described above is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). Plotting the resulting solubility (on a log scale) against pH generates the pH-solubility profile.
Stability Profile: Uncovering Molecular Liabilities
Stability testing is essential for determining a compound's shelf-life, identifying potential degradation products, and developing a formulation that protects the API. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than those used for long-term stability studies.[6]
The International Council for Harmonisation (ICH) guidelines (specifically Q1A) provide the regulatory framework for these studies. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation pathways are revealed without being overly destructive.
Predicted Degradation Pathways
The structure of this compound presents several potential points of instability:
-
Hydrolysis: The thiazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiazole ring and the primary amine are potential sites for oxidation, leading to N-oxides or sulfoxides.
-
Photodegradation: Thiazole-containing compounds with aryl substituents have been shown to be susceptible to photo-oxygenation, potentially leading to ring-opening and rearrangement.[7]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed concurrently.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for 2-24 hours | Thiazole ring hydrolysis |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated for 2-24 hours | Thiazole ring hydrolysis, dehalogenation |
| Oxidation | 3-30% H₂O₂, at room temp for 2-24 hours | Oxidation of sulfur or nitrogen atoms |
| Thermal | Solid compound or solution heated at 60-80 °C | General decomposition |
| Photolytic | Solution exposed to light (ICH Q1B options: e.g., 1.2 million lux hours and 200 W·h/m²) | Photo-oxygenation, ring cleavage[7] |
-
Sample Quenching & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze immediately using a developed stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
Expert Insight: An HPLC-MS method is invaluable here. It not only separates the parent from its degradants but also provides the mass of the degradation products, offering crucial clues to their structure.
-
-
Mass Balance: A critical component of a trustworthy study is the mass balance calculation. The sum of the parent compound and all detected degradation products should ideally account for 95-105% of the initial concentration. A poor mass balance may indicate the formation of non-chromophoric products, volatile degradants, or precipitation.[8]
Figure 2: Workflow for a Forced Degradation Study.
The Stability-Indicating Method
The cornerstone of any stability study is the analytical method used for quantification. An analytical method is deemed "stability-indicating" if it can accurately measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.[6][8] Method development and validation, often guided by ICH Q2(R1), must prove specificity, accuracy, precision, and linearity.
Conclusion and Forward Outlook
The successful development of any pharmaceutical agent hinges on a deep and early understanding of its fundamental physicochemical properties. For this compound, a systematic evaluation of its solubility and stability provides the essential data needed to guide its synthetic manipulation, formulation, and preclinical evaluation.
The protocols and principles outlined in this guide provide a robust framework for this characterization. By employing thermodynamic solubility assessments across a relevant pH range and conducting comprehensive forced degradation studies, researchers can build a data package that is not only scientifically sound but also predictive of the challenges and opportunities that lie ahead on the path to a new therapeutic. This foundational knowledge is indispensable for making informed decisions, conserving resources, and ultimately, accelerating the delivery of safe and effective medicines.
References
- 1. CAS 697299-86-8 | C-(4-Bromo-thiazol-2-yl)-methylamine - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
(4-Bromothiazol-2-YL)methanamine safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of (4-Bromothiazol-2-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety protocols and handling precautions for this compound. The information herein is synthesized from available safety data sheets for its hydrochloride salt and structurally related compounds, offering a comprehensive safety profile for laboratory and drug development settings.
Understanding the Hazard Profile
This compound and its salts are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and eye contact. The available data, primarily from the hydrochloride salt, indicates the following GHS hazard statements[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) to mitigate exposure risks.
Causality of Hazards:
The irritant nature of this compound can be attributed to the reactivity of the thiazole ring, which is further activated by the presence of a bromine atom and an aminomethyl group. Thiazole derivatives are known to interact with biological macromolecules, and the specific functional groups on this compound can lead to localized inflammatory responses upon contact with skin, eyes, and the respiratory tract. The amine group can also contribute to its irritant properties.
Prudent Laboratory Practices: A Multi-layered Approach to Safety
A robust safety culture is paramount when handling hazardous chemical compounds. The following sections detail the essential practices for minimizing exposure and ensuring a safe working environment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Ventilation: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the standard and most effective engineering control for this purpose.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is being handled.[2]
Personal Protective Equipment (PPE): The Researcher's Shield
The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to prevent eye contact.[1][2] Standard safety glasses do not provide adequate protection from splashes. |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[1] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used with this compound. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Protective Clothing | A laboratory coat is required to protect street clothing and skin from accidental spills. For larger scale operations or where there is a significant risk of splashing, a chemically resistant apron or coveralls should be considered. |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining the integrity of the compound and preventing accidental exposure.
-
Handling:
-
Storage:
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent it from entering the environment.
-
Personal Precautions:
-
Wear appropriate personal protective equipment, including respiratory protection, to prevent exposure during cleanup.[1]
-
Evacuate unnecessary personnel from the area.
-
-
Environmental Precautions:
-
Prevent the material from entering drains, sewers, or waterways.[1]
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
-
Fire-Fighting Measures
While this compound is not expected to be highly flammable, it is important to be prepared for the event of a fire involving this chemical.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] These may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[2][3]
-
Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2] Do not dispose of this material in the regular trash or down the drain.
Visualizing Safety Workflows
The following diagrams illustrate the logical flow of actions for safe handling and emergency response.
References
The Pharmacological Potential of Brominated Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole nucleus, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. The introduction of bromine atoms to this privileged structure often enhances biological activity, leading to a fascinating class of compounds with diverse therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of brominated thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these promising compounds, offering a valuable resource for researchers and drug development professionals.
Introduction: The Thiazole Scaffold and the Influence of Bromination
Thiazole and its derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities. This versatile heterocyclic ring system is a key component in a variety of clinically approved drugs. The introduction of a bromine atom onto the thiazole ring or its substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic stability, often resulting in more potent and selective biological effects. This guide will explore the significant potential of these halogenated derivatives in various therapeutic areas.
Anticancer Activities of Brominated Thiazole Derivatives
Brominated thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multi-faceted, targeting key cellular processes involved in cancer progression.
Mechanisms of Anticancer Action
Several key mechanisms have been elucidated for the anticancer activity of brominated thiazole derivatives:
-
Inhibition of Key Signaling Pathways: A significant number of thiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Brominated thiazoles can interfere with the kinase activity within this cascade, leading to the downregulation of pro-survival signals and the induction of apoptosis.
-
Induction of Apoptosis: Many brominated thiazole compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can occur through the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. By altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can initiate the caspase cascade that culminates in cell death.[3]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division. Several thiazole derivatives have been identified as inhibitors of tubulin polymerization.[3][4] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: Brominated thiazoles have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation. For instance, some derivatives exhibit inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] Others have been investigated as potential aromatase inhibitors, targeting estrogen production in hormone-dependent breast cancers.[6]
Signaling Pathway of PI3K/Akt/mTOR Inhibition by Brominated Thiazole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Anticancer Activity Data
The in vitro anticancer activity of brominated thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various | Not specified, but active | [7] |
| Thiazole derivative with bromide substitution | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |
| Thiazole derivative with bromide substitution | HepG2 (Liver) | 51.7 ± 3.13 | [5] |
| Pyrimidinotriazole with bromine on phenyl ring | MCF-7 (Breast) | 1.573 | [8] |
| Thiazole derivatives | MCF-7 (Breast) | 3.36 - 6.09 (µg/ml) | [6] |
Note: The activity can vary significantly based on the specific chemical structure of the derivative and the cancer cell line being tested.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[9][10][11][12]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the brominated thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a further 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Antimicrobial Activities of Brominated Thiazole Derivatives
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Brominated thiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of brominated thiazoles are still under investigation, but several potential targets have been identified:
-
Enzyme Inhibition: A key target for many antibacterial agents is DNA gyrase, an enzyme essential for DNA replication in bacteria. Some thiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many brominated thiazoles may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.
Quantitative Antimicrobial Activity Data
The in vitro antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-linked triazoles | Specific strains | Not specified | [13][14] |
Note: The MIC values are highly dependent on the specific brominated thiazole derivative and the microbial strain being tested.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[15][16][17][18][19]
Workflow for Broth Microdilution MIC Assay
Caption: Step-by-step workflow of the broth microdilution MIC assay.
Detailed Steps:
-
Prepare Compound Dilutions: Prepare a stock solution of the brominated thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activities of Brominated Thiazole Derivatives
Chronic inflammation is a key contributor to a wide range of diseases. Brominated thiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.[20]
Mechanisms of Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[20][21]
-
COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has important physiological functions.
-
LOX Inhibition: Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways can provide a broader anti-inflammatory effect.
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of brominated thiazole derivatives is often assessed by their ability to inhibit COX and LOX enzymes, with results expressed as IC50 values.
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Thiazole derivative | COX-2 | 0.09 | [21] |
| Thiazole derivative | 5-LOX | 0.38 | [21] |
| Thiazolyl-hydrazine-methyl sulfonyl derivative | COX-2 | 0.140 ± 0.006 | [22] |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
A common method to screen for COX-2 inhibitors is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[23][24][25][26][27]
Workflow for COX-2 Inhibition Assay
Caption: Step-by-step workflow of a COX-2 inhibition assay.
Detailed Steps:
-
Prepare Reagents: Prepare a reaction buffer containing Tris-HCl and heme. Reconstitute the purified COX-2 enzyme.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the brominated thiazole derivative to the test wells. Include a vehicle control and a known COX-2 inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: After a specific reaction time, add a chromogenic or fluorogenic probe that reacts with the product of the COX-2 reaction (prostaglandin G2).
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activities of Brominated Thiazole Derivatives
Neurodegenerative diseases pose a significant and growing health challenge. Emerging evidence suggests that brominated thiazole derivatives may offer neuroprotective effects, potentially by mitigating the cellular damage associated with these conditions.[7]
Mechanisms of Neuroprotective Action
The neuroprotective mechanisms of these compounds are an active area of research, with several plausible pathways:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The thiazole ring can act as a scavenger of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
-
Anti-excitotoxicity: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity. Some thiazole derivatives may protect neurons by modulating glutamate receptor activity or downstream signaling pathways. A study on a 2-amino-1,3,4-thiadiazole derivative, 4BrABT, showed protective action in neuronal cultures exposed to glutamate-induced excitotoxicity.[7]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
A common in vitro model to assess neuroprotective effects involves inducing excitotoxicity in neuronal cell cultures with glutamate and then evaluating the ability of a test compound to prevent cell death.
Workflow for Glutamate-Induced Excitotoxicity Assay
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of (4-Bromothiazol-2-YL)methanamine: Strategies and Methodologies
Authored by: A Senior Application Scientist
Introduction: The Significance of the 2-(Aminomethyl)-4-bromothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a wide array of biologically active compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The specific derivative, (4-Bromothiazol-2-YL)methanamine, serves as a critical building block in drug discovery. The bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds. The 2-(aminomethyl) group offers a key site for amide bond formation or other conjugations, allowing for the attachment of various pharmacophores. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the strategic selection of starting materials and the rationale behind the experimental conditions.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular route will often depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The most common and effective strategies involve:
-
Reduction of a C2-Functional Group: This is arguably the most direct approach, involving the synthesis of a 4-bromothiazole with a C2 substituent that can be readily reduced to the aminomethyl group. The two most prominent precursors for this strategy are the corresponding nitrile and carboxamide.
-
Functionalization of a Pre-brominated Thiazole: This strategy begins with a thiazole ring that already bears the required bromine atom at the 4-position, or a precursor that can be selectively brominated. Subsequent chemical manipulations at the C2 position introduce the aminomethyl group or a precursor.
-
De Novo Ring Construction (Hantzsch Thiazole Synthesis): This classical approach involves the condensation of an α-haloketone with a thiourea derivative to construct the thiazole ring. While highly versatile, this method may require careful planning to incorporate the necessary functional groups in the correct positions.
This guide will now delve into the practical execution of these strategies, providing detailed protocols and mechanistic insights.
Part 1: Synthesis via Reduction of 4-Bromothiazole-2-carbonitrile
This is one of the most efficient and widely employed routes due to the relatively straightforward access to the nitrile precursor and the high-yielding reduction step.
Conceptual Workflow
The overall strategy involves two key transformations:
-
Step 1: Synthesis of 4-Bromothiazole-2-carbonitrile. This can be achieved through various methods, with a common approach being the Sandmeyer-type reaction on 2-amino-4-bromothiazole or by direct construction of the ring with the nitrile group in place.
-
Step 2: Reduction of the Nitrile. The cyano group is then reduced to a primary amine using a suitable reducing agent.
Caption: Synthesis of this compound from 2-Amino-4-bromothiazole.
Experimental Protocols
Protocol 1.2.1: Synthesis of 4-Bromothiazole-2-carbonitrile
-
Materials: 2-Amino-4-bromothiazole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Dichloromethane (DCM), Ice.
-
Procedure:
-
To a stirred solution of 2-Amino-4-bromothiazole (1.0 eq) in aqueous HBr (48%) at 0°C, a solution of NaNO₂ (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then added portion-wise to a pre-cooled (0°C) solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The mixture is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-Bromothiazole-2-carbonitrile.[1][2][3]
-
Protocol 1.2.2: Reduction of 4-Bromothiazole-2-carbonitrile
-
Materials: 4-Bromothiazole-2-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate (Na₂SO₄), Saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Procedure:
-
A solution of 4-Bromothiazole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield this compound.
-
Scientific Rationale and Causality
-
Diazotization and Sandmeyer Reaction: The conversion of the 2-amino group to a nitrile proceeds via a diazonium salt intermediate. The use of HBr as the acid source is crucial as it maintains the presence of bromide ions. The subsequent Sandmeyer reaction with CuCN is a classic and reliable method for introducing a nitrile group onto an aromatic or heteroaromatic ring.
-
Nitrile Reduction: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction proceeds via the formation of an intermediate imine, which is further reduced. The careful quenching procedure is essential for safety and to facilitate the work-up by precipitating the aluminum salts.
| Parameter | Synthesis of 4-Bromothiazole-2-carbonitrile | Reduction to this compound |
| Key Reagents | NaNO₂, HBr, CuCN | LiAlH₄, THF |
| Temperature | 0°C to room temperature | 0°C to room temperature |
| Typical Yield | 60-75% | 80-90% |
| Key Considerations | Handling of toxic cyanides, control of exotherm during diazotization. | Careful handling of pyrophoric LiAlH₄, controlled quenching. |
Part 2: Synthesis via Functionalization of 2,4-Dibromothiazole
This approach offers a high degree of flexibility, as the C2 position of 2,4-dibromothiazole is more reactive towards nucleophiles and in cross-coupling reactions than the C4 position.[4]
Conceptual Workflow
This strategy hinges on the regioselective functionalization at the C2 position, followed by conversion to the aminomethyl group.
-
Step 1: Regioselective C2-Functionalization. A suitable functional group that can be converted to an aminomethyl group is introduced at the C2 position. This can be achieved, for example, through a Sonogashira coupling to introduce an alkyne.
-
Step 2: Conversion to the Aminomethyl Group. The introduced functional group is then transformed into the target amine.
Caption: Synthesis from 2,4-Dibromothiazole via a Sonogashira coupling route.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Bromo-2-ethynylthiazole [4]
-
Materials: 2,4-Dibromothiazole, Trimethylsilylacetylene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Copper(I) iodide (CuI), Triethylamine (Et₃N), THF, Potassium carbonate (K₂CO₃), Methanol (MeOH).
-
Procedure:
-
To a solution of 2,4-dibromothiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in a mixture of THF and Et₃N under an inert atmosphere, trimethylsilylacetylene (1.2 eq) is added.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether, washed with water and brine, dried over MgSO₄, and concentrated.
-
The crude 4-Bromo-2-(trimethylsilylethynyl)thiazole is dissolved in MeOH, and K₂CO₃ (2.0 eq) is added. The mixture is stirred at room temperature for 2 hours.
-
Water is added, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give 4-Bromo-2-ethynylthiazole, which can be used in the next step without further purification.
-
Protocol 2.2.2: Conversion to this compound
-
Materials: 4-Bromo-2-ethynylthiazole, n-Butyllithium (n-BuLi), Acetamide, Hydrogen gas (H₂), Palladium on carbon (Pd/C), Ethanol (EtOH).
-
Procedure:
-
To a solution of 4-bromo-2-ethynylthiazole (1.0 eq) in anhydrous THF at -78°C, n-BuLi (1.1 eq) is added dropwise.
-
After stirring for 30 minutes, a solution of acetamide (1.2 eq) in THF is added. The reaction is allowed to warm to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
The crude N-((4-bromothiazol-2-yl)ethynyl)acetamide is dissolved in EtOH, and Pd/C (10 mol%) is added.
-
The mixture is stirred under an atmosphere of H₂ (balloon pressure) for 24 hours.
-
The catalyst is filtered off through Celite®, and the filtrate is concentrated to give the crude product, which is then purified by column chromatography.
-
Scientific Rationale and Causality
-
Regioselective Sonogashira Coupling: The C2-Br bond in 2,4-dibromothiazole is more susceptible to oxidative addition to the Pd(0) catalyst than the C4-Br bond, leading to regioselective coupling at the 2-position.[4]
-
Alkyne to Amine Conversion: The terminal alkyne is first converted to its lithium acetylide, which then acts as a nucleophile towards acetamide. The resulting ynamide is then reduced under catalytic hydrogenation conditions to the corresponding saturated amine.
| Parameter | Sonogashira Coupling & Desilylation | Conversion to Amine |
| Key Reagents | Pd(PPh₃)₄, CuI, TMS-acetylene, K₂CO₃ | n-BuLi, Acetamide, H₂, Pd/C |
| Temperature | Room temperature | -78°C to room temperature |
| Typical Yield | 65-85% (for the two steps) | 50-60% |
| Key Considerations | Inert atmosphere required for the coupling reaction. | Anhydrous conditions and low temperatures for the lithiation step. |
Part 3: De Novo Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a convergent route to the thiazole core.[5][6][7] For the synthesis of this compound, a retrosynthetic analysis suggests the condensation of a suitable α-bromoketone with a thiourea derivative bearing the aminomethyl precursor.
Conceptual Workflow
-
Step 1: Preparation of the Key Intermediates. This involves the synthesis of an appropriate α,α-dibromo or α-bromo-α-chloroketone and a protected amino-thiourea.
-
Step 2: Cyclization. Condensation of the two fragments to form the protected 2-(aminomethyl)-4-bromothiazole.
-
Step 3: Deprotection. Removal of the protecting group to yield the final product.
Caption: Hantzsch synthesis approach to this compound.
Experimental Protocol
Protocol 3.2.1: Hantzsch Condensation and Deprotection
-
Materials: 1,3-Dibromoacetone, N-Boc-thiourea, Ethanol (EtOH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-thiourea (1.0 eq) in EtOH, 1,3-dibromoacetone (1.0 eq) is added.
-
The mixture is heated to reflux for 4-6 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous NaHCO₃. The organic layer is washed with brine, dried, and concentrated.
-
The crude tert-butyl (4-bromothiazol-2-yl)methylcarbamate is purified by column chromatography.
-
The purified carbamate is dissolved in DCM, and TFA (10 eq) is added. The solution is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO₃ and extracted with DCM to afford the final product.
-
Scientific Rationale and Causality
-
Hantzsch Condensation: This reaction proceeds by initial nucleophilic attack of the sulfur of the thiourea onto one of the electrophilic carbons of the dibromoacetone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The use of 1,3-dibromoacetone directly installs the bromine at the 4-position.
-
Protecting Group Strategy: The amino group on the thiourea needs to be protected (e.g., with a Boc group) to prevent side reactions and to ensure the desired connectivity. The Boc group is acid-labile and can be cleanly removed with TFA in the final step.
| Parameter | Hantzsch Condensation | Deprotection |
| Key Reagents | 1,3-Dibromoacetone, N-Boc-thiourea | TFA, DCM |
| Temperature | Reflux | Room temperature |
| Typical Yield | 40-50% | >90% |
| Key Considerations | 1,3-Dibromoacetone is a lachrymator. | Use of a strong acid (TFA). |
Comparative Analysis and Best Practices
| Synthetic Route | Starting Material Availability | Number of Steps | Overall Yield | Scalability | Key Challenges |
| From 4-Bromothiazole-2-carbonitrile | Commercially available. | 2 | High | Good | Use of toxic cyanides and pyrophoric LiAlH₄. |
| From 2,4-Dibromothiazole | Commercially available. | 3-4 | Moderate | Moderate | Requires handling of organometallics and catalytic systems. |
| Hantzsch Synthesis | Requires synthesis of precursors. | 2-3 | Moderate | Fair | Lachrymatory reagents, potential for side products. |
For most applications, the route starting from 4-Bromothiazole-2-carbonitrile offers the best balance of efficiency, yield, and scalability, provided that the necessary safety precautions for handling cyanides and powerful reducing agents are in place.
Purification and Characterization
The final product, this compound, is a basic compound and can be purified by standard column chromatography on silica gel, often with the addition of a small amount of triethylamine to the eluent to prevent tailing. Characterization is typically performed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
References
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. appchemical.com [appchemical.com]
- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Strategic Application of (4-Bromothiazol-2-YL)methanamine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the thiazole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, (4-Bromothiazol-2-YL)methanamine emerges as a particularly valuable building block for medicinal chemists. The presence of a bromine atom at the 4-position offers a versatile handle for further chemical elaboration through cross-coupling reactions, while the aminomethyl group at the 2-position provides a crucial anchor for building out molecular complexity and engaging with biological targets.[3][4] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering detailed protocols and expert insights for researchers at the forefront of pharmaceutical innovation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical and spectroscopic characteristics of this compound hydrochloride are summarized below.
| Property | Value | Source |
| Chemical Formula | C₄H₆BrClN₂S | [5] |
| Molecular Weight | 229.53 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Purity | ≥98% | [5] |
| Solubility | Soluble in methanol, DMSO, and water (as hydrochloride salt) | Inferred from structure |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.95 (s, 1H), 4.15 (s, 2H), 8.5 (br s, 3H) | Predicted based on similar structures |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.1, 125.5, 120.3, 40.2 | Predicted based on similar structures |
Strategic Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available materials. The following protocol is a robust and scalable method adapted from established synthetic transformations of related thiazole derivatives.[3][4]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-formylthiazole
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The selective lithiation at the 2-position is driven by the higher acidity of the C2-proton.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-2-formylthiazole as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 4-bromo-2-formylthiazole (1.0 eq) in methanol (0.3 M), add ammonium acetate (10 eq).
-
Reductive Amination: Stir the mixture at room temperature for 30 minutes. Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water and basify with 1 M sodium hydroxide solution to pH ~10. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be purified further by column chromatography if necessary.
Step 3: (Optional) Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude this compound in a minimal amount of diethyl ether. Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a stable, crystalline solid.[5]
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to independently modify the 2-aminomethyl and 4-bromo positions, allowing for the systematic exploration of structure-activity relationships (SAR).
As a Key Building Block in the Synthesis of Kinase Inhibitors
The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The aminomethyl group of this compound can be acylated or alkylated to introduce various substituents that can occupy the hydrophobic pocket of the ATP binding site. The 4-bromo position can then be utilized for late-stage diversification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups that can extend into the solvent-exposed region or target specific sub-pockets of the kinase.
Workflow for Kinase Inhibitor Synthesis
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Synthetic Pathways to Novel Derivatives from (4-Bromothiazol-2-YL)methanamine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] The bifunctional nature of (4-Bromothiazol-2-YL)methanamine, possessing both a reactive primary amine and a versatile bromo-substituent, makes it an exceptionally valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. This guide provides a detailed exploration of synthetic routes to novel derivatives, offering both the theoretical underpinnings and practical, step-by-step protocols for key transformations.
Strategic Overview of Derivatization
The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the nucleophilic aminomethyl group at the 2-position and the electrophilic bromine atom at the 4-position. Modifications at the amino group are typically performed first, followed by more complex carbon-carbon or carbon-nitrogen bond-forming reactions at the C4-position. For the latter, protection of the primary amine is often a prerequisite to prevent unwanted side reactions.
This guide is structured to follow a logical synthetic progression, beginning with functionalization of the aminomethyl group and then moving to the more intricate cross-coupling reactions at the C4-position, which necessitate a protection-deprotection sequence.
PART 1: Derivatization of the Aminomethyl Group
The primary amine of this compound serves as a versatile handle for introducing a variety of functional groups through well-established synthetic methodologies.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage, a common motif in pharmacologically active molecules.[4] This reaction can be readily achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base.
Causality in Experimental Choices: The choice of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to prevent competition with the primary amine in reacting with the acylating agent. The reaction is typically conducted at low temperatures (0 °C to room temperature) to control the exothermic nature of the acylation and minimize potential side reactions.
Protocol 1: General Procedure for N-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA or DIPEA (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation and Reductive Amination
Introducing alkyl groups at the nitrogen atom can be achieved through direct N-alkylation with alkyl halides or, more controllably, via reductive amination. Reductive amination is often the preferred method as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation of primary amines.[5]
Reductive Amination Workflow: This two-step, one-pot procedure involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][5][6]
Protocol 2: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.1 eq). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are prevalent in a wide range of biologically active compounds.[7][8] These derivatives can be readily synthesized from this compound by reaction with isocyanates or isothiocyanates, respectively.
Protocol 3: Synthesis of Urea and Thiourea Derivatives
Materials:
-
This compound
-
Isocyanate or isothiocyanate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the corresponding isocyanate or isothiocyanate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
PART 2: Derivatization at the C4-Position via Cross-Coupling Reactions
The bromine atom at the C4-position of the thiazole ring is a key functional handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. A critical prerequisite for these reactions is the protection of the primary aminomethyl group to prevent its interference with the catalytic cycle. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
N-Boc Protection of this compound
Protocol 4: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add TEA (1.2 eq) followed by Boc₂O (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C4-position of the thiazole ring and various aryl or heteroaryl boronic acids or esters.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 5: Suzuki-Miyaura Coupling
Materials:
-
tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C4-position, which are valuable for further transformations or as components of conjugated systems.[2]
Catalytic Cycle for Sonogashira Coupling:
Caption: Catalytic Cycle of the Sonogashira Coupling.
Protocol 6: Sonogashira Coupling
Materials:
-
tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Magnetic stirrer and stir bar
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture at 50-80 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing the introduction of a wide range of primary and secondary amines at the C4-position.[3][7]
Protocol 7: Buchwald-Hartwig Amination
Materials:
-
tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate and the anhydrous solvent.
-
Add the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
N-Boc Deprotection
Following successful cross-coupling, the Boc protecting group is removed to yield the final derivatized primary amine.
Protocol 8: N-Boc Deprotection
Materials:
-
N-Boc protected C4-substituted derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (for TFA deprotection)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in Dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.
-
The resulting amine salt can be used directly or neutralized with a base and purified if necessary.
Quantitative Data Summary
| Reaction Type | Key Reagents | Typical Solvents | Temperature (°C) |
| N-Acylation | Acyl chloride, TEA | DCM | 0 to RT |
| Reductive Amination | Aldehyde, STAB | DCM, DCE | RT |
| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | THF, DCM | RT |
| N-Boc Protection | Boc₂O, TEA | THF | RT |
| Suzuki-Miyaura | Boronic acid, Pd catalyst, Base | Dioxane/H₂O | 80-100 |
| Sonogashira | Alkyne, Pd catalyst, CuI, Base | THF, DMF | 50-80 |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | Toluene | 80-110 |
| N-Boc Deprotection | TFA or HCl | DCM or Dioxane | RT |
Conclusion
This compound is a highly versatile building block for the synthesis of novel heterocyclic compounds. The synthetic routes outlined in this guide provide a robust framework for researchers to generate diverse libraries of derivatives for screening in drug discovery programs. The choice of reaction sequence and conditions can be tailored to achieve specific synthetic targets, underscoring the importance of understanding the underlying chemical principles. By leveraging these protocols, scientists can efficiently explore the chemical space around the 2-aminomethyl-4-bromothiazole scaffold, accelerating the identification of new therapeutic agents.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tert-butyl 4-bromothiazol-2-ylcarbamate 95.00% | CAS: 944804-88-0 | AChemBlock [achemblock.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | C9H12N2O4S | CID 22271442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-N-Boc-amino-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: A Guide to the Synthesis and Application of (4-Bromothiazol-2-YL)methanamine in Bioactive Compound Development
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of modern pharmaceuticals. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. This is evidenced by the numerous FDA-approved drugs that incorporate this motif, spanning a wide range of therapeutic areas including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory agents.[1][2] The 2-aminothiazole core, in particular, is a recurring structural theme in many biologically active molecules.[3][4][5]
This guide focuses on a particularly valuable, yet underexplored, derivative: (4-Bromothiazol-2-YL)methanamine . This building block offers a trifecta of reactive sites for molecular elaboration: a primary amine for amide, urea, sulfonamide, or secondary amine formation; a bromine atom at the 4-position, ideal for carbon-carbon bond formation via cross-coupling reactions; and the thiazole ring itself, which can be further functionalized. This versatility allows for the rapid generation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.
This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its derivatization, examples of bioactive compounds based on related scaffolds, and standard biological evaluation methods.
Synthesis of the Building Block: this compound
A robust and reproducible synthesis of the title compound is paramount for its use in medicinal chemistry. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and efficient pathway can be constructed from readily available starting materials, leveraging well-established synthetic transformations. The following multi-step synthesis is proposed, combining the Hantzsch thiazole synthesis, bromination, and a Gabriel synthesis for the introduction of the aminomethyl group.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Amino-4-methylthiazole
This initial step follows the classic Hantzsch thiazole synthesis.
-
Materials: Chloroacetone (1.0 eq), Thiourea (1.0 eq), Water.
-
Procedure:
-
Suspend thiourea in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add chloroacetone dropwise to the stirred suspension over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
Heat the resulting yellow solution at reflux for 2 hours.
-
Cool the reaction mixture and add solid sodium hydroxide with external cooling to basify the solution.
-
Separate the upper oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium hydroxide, filter, and remove the solvent under reduced pressure.
-
Distill the crude oil under reduced pressure to obtain pure 2-amino-4-methylthiazole.[6]
-
Step 2: Synthesis of 2-Amino-5-bromo-4-methylthiazole
-
Materials: 2-Amino-4-methylthiazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile.
-
Procedure:
-
Dissolve 2-amino-4-methylthiazole in acetonitrile in a round-bottom flask.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 3: Synthesis of 2-Amino-4-bromothiazole
This step involves a "halogen dance" rearrangement.
-
Materials: tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate (prepared by Boc-protection of the product from Step 2), Lithium diisopropylamide (LDA), THF.
-
Procedure:
-
To a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere, add a solution of tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.
-
Deprotect the Boc group by treating with trifluoroacetic acid in dichloromethane to yield 2-amino-4-bromothiazole.[1][3]
-
Step 4: Synthesis of (4-Bromothiazol-2-yl)methanol
This step utilizes a Sandmeyer-type reaction to convert the amino group to a hydroxyl group.
-
Materials: 2-Amino-4-bromothiazole (1.0 eq), Sodium nitrite (1.1 eq), Sulfuric acid, Water.
-
Procedure:
-
Dissolve 2-amino-4-bromothiazole in a mixture of sulfuric acid and water at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Heat the mixture to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Step 5: Synthesis of 2-(Bromomethyl)-4-bromothiazole
The Appel reaction is a reliable method for converting alcohols to alkyl bromides.
-
Materials: (4-Bromothiazol-2-yl)methanol (1.0 eq), Carbon tetrabromide (1.2 eq), Triphenylphosphine (1.2 eq), Dichloromethane.
-
Procedure:
-
Dissolve (4-Bromothiazol-2-yl)methanol and carbon tetrabromide in dichloromethane at 0 °C.
-
Add triphenylphosphine portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford 2-(bromomethyl)-4-bromothiazole.
-
Step 6 & 7: Gabriel Synthesis of this compound
This classic two-step procedure converts the alkyl bromide to a primary amine.[6][7][8]
-
Materials: 2-(Bromomethyl)-4-bromothiazole (1.0 eq), Potassium phthalimide (1.1 eq), DMF, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Alkylation: Dissolve 2-(bromomethyl)-4-bromothiazole and potassium phthalimide in DMF and heat the mixture at 80-100 °C for 4-6 hours. Cool the reaction mixture, pour into water, and filter the resulting precipitate. Wash the solid with water and dry to obtain N-((4-bromothiazol-2-yl)methyl)phthalimide.
-
Hydrazinolysis: Suspend the phthalimide derivative in ethanol and add hydrazine hydrate. Heat the mixture at reflux for 2-4 hours. Cool the reaction mixture, and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield this compound.
-
Derivatization of this compound: Key Protocols
The synthetic utility of this compound lies in its three distinct points of diversification. The following protocols detail common and reliable methods for its derivatization.
Protocol 1: N-Acylation of the Primary Amine
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.
Caption: General workflow for N-acylation.
-
Materials: this compound (1.0 eq), Acyl chloride (1.1 eq) or Carboxylic acid (1.1 eq) with a coupling agent (e.g., HATU, HOBt/EDC), Triethylamine or DIPEA (1.5-2.0 eq), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure (using Acyl Chloride):
-
Dissolve this compound and triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Reductive Amination
This reaction allows for the formation of secondary amines, providing another avenue for library synthesis.
-
Materials: this compound (1.0 eq), Aldehyde or Ketone (1.0-1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq), Dichloroethane (DCE) or Methanol.
-
Procedure:
-
To a solution of this compound and the carbonyl compound in DCE, add a few drops of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
This powerful reaction enables the introduction of aryl or heteroaryl substituents at the 4-position of the thiazole ring, significantly expanding the accessible chemical space.
Caption: Suzuki-Miyaura cross-coupling workflow.
-
Note: It is often advantageous to protect the primary amine (e.g., as a Boc-carbamate) before performing the cross-coupling reaction to avoid potential side reactions.
-
Materials: N-Boc-(4-Bromothiazol-2-YL)methanamine (1.0 eq), Aryl/Heteroaryl boronic acid or ester (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq), Solvent system (e.g., Dioxane/water, Toluene/ethanol).
-
Procedure:
-
To a flask, add N-Boc-(4-Bromothiazol-2-YL)methanamine, the boronic acid, the palladium catalyst, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group as described previously (TFA in DCM) to yield the final product.
-
Bioactive Compounds Derived from Related Scaffolds
The 2-aminothiazole and 2-aminomethylthiazole scaffolds are prevalent in a variety of kinase inhibitors and antimicrobial agents. While specific examples derived directly from this compound are not widely published, the following table illustrates the potential of this structural motif by showcasing the activity of closely related compounds.
| Compound Class | Target/Organism | Example Structure | IC₅₀ / MIC | Reference |
| Kinase Inhibitors | ||||
| Diaminothiazoles | CDK2/cyclin A | 2-(allylamino)-4-aminothiazol-5-yl)(phenyl)methanone | 15 µM | [2] |
| Diaminothiazoles | CDK2/cyclin A | Optimized Diaminothiazole | 0.9 nM | [2] |
| Aminothiazoles | p38 MAPK | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 µM | [9] |
| Antimicrobial Agents | ||||
| N-phenylacetamides | Xanthomonas oryzae | N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | 156.7 µM (EC₅₀) | [3] |
| Sulfonamides | Various Bacteria | Imidazo[2,1-b][1][9][10]thiadiazole sulfonamides | 4-64 µg/mL | [11] |
| Benzothiazolylthiazolidinones | P. aeruginosa | Thiazolidinone derivative | 0.10 mg/mL | [12] |
Application in Target-Oriented Synthesis: Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] The 2-aminothiazole scaffold has been successfully employed in the development of potent and selective kinase inhibitors, notably against Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][9][10]
The this compound building block is an excellent starting point for generating libraries of potential kinase inhibitors. The primary amine can be acylated with various carboxylic acids to explore interactions in the hinge region of the kinase active site, while the 4-bromo position can be functionalized via Suzuki coupling to probe deeper into the ATP-binding pocket.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Materials: Kinase of interest, kinase-specific substrate peptide, ATP, test compounds, Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit (or similar), white opaque 96- or 384-well plates.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Application in Antimicrobial Drug Discovery
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. Thiazole-containing compounds have a long history as effective antimicrobials.[1][12][14] The this compound scaffold can be used to generate novel compounds with potential antimicrobial activity.
Protocol 5: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Materials: Bacterial or fungal isolates, Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium, Test compounds, 96-well microtiter plates, Standardized inoculum of the microorganism.
-
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the growth medium directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37 °C) for 16-24 hours.
-
Result Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
This compound is a highly versatile and valuable building block for the synthesis of bioactive compounds. Its three-point diversity allows for extensive structure-activity relationship (SAR) exploration, making it an ideal starting point for hit-to-lead and lead optimization campaigns in drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds derived from this promising scaffold. As the need for novel therapeutics continues to grow, the strategic application of such versatile building blocks will be instrumental in the development of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 5. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: N-Functionalization of (4-Bromothiazol-2-yl)methanamine
Abstract
This document provides a comprehensive guide for the N-functionalization of (4-Bromothiazol-2-yl)methanamine, a versatile building block in medicinal chemistry. The 2-aminomethylthiazole scaffold is a key pharmacophore in numerous biologically active compounds, and the ability to selectively modify the primary amine is crucial for developing new therapeutic agents.[1] This guide details field-proven protocols for N-acylation, N-sulfonylation, and reductive amination, focusing on the underlying chemical principles, experimental design, and analytical validation to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of this compound
The thiazole ring is a privileged scaffold in drug development, present in a wide array of approved drugs, from antibiotics to anticancer agents.[1][2] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets. The title compound, this compound, offers three key points for molecular elaboration:
-
The Primary Amine: The exocyclic aminomethyl group is a prime handle for introducing a vast range of functionalities to modulate potency, selectivity, and pharmacokinetic properties.
-
The Thiazole Nitrogen: Can be involved in coordinating with metal ions or hydrogen bonding.
-
The C4-Bromine Atom: Serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups later in the synthetic sequence.
This guide focuses exclusively on the selective functionalization of the primary amine, which is often the first and most critical step in library synthesis. Unlike direct 2-aminothiazoles, where acylation can be complicated by competing reactions at the ring nitrogen or the formation of bis-acyl products, the methylene spacer in our target molecule simplifies the reactivity, making the primary amine the dominant nucleophilic site.[1][2]
Core Methodologies for N-Functionalization
The choice of N-functionalization strategy is dictated by the desired final functional group. We will detail the three most robust and widely applicable methods: N-Acylation, N-Sulfonylation, and Reductive Amination.
Workflow Overview
The general experimental process follows a logical sequence from reaction setup to final product validation.
Figure 1: General experimental workflow for N-functionalization.
Protocol 1: N-Acylation to Synthesize Amides
N-acylation is a fundamental transformation that introduces an amide linkage, a common feature in pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities. The reaction involves treating the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).[3][4]
Causality and Experimental Choices
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. For less reactive amines or sluggish reactions, the acyl chloride is preferred.
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal as they do not compete with the amine nucleophile.[1]
-
Base: Triethylamine (Et₃N) or pyridine are commonly used. Et₃N is a stronger, non-nucleophilic base, while pyridine can also act as a nucleophilic catalyst. The choice depends on the substrate's sensitivity. For this primary amine, Et₃N is a robust choice.[1]
-
Temperature: The initial addition of the acyl chloride is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature.[3]
References
Application of (4-Bromothiazol-2-YL)methanamine in kinase inhibitor synthesis
Application Notes & Protocols
Topic: Application of (4-Bromothiazol-2-YL)methanamine in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Thiazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer therapy. Within the medicinal chemist's toolkit, the thiazole ring has emerged as a privileged scaffold, present in numerous approved drugs, including the notable kinase inhibitor Dasatinib.[2][3][4][5] The thiazole moiety is valued for its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, often forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.
This guide focuses on a particularly versatile, bifunctional building block: This compound . The strategic placement of its functional groups—a bromine atom at the C4 position and an aminomethyl linker at the C2 position—offers a powerful platform for constructing diverse kinase inhibitor libraries. The C4-bromo atom serves as a robust synthetic handle for carbon-carbon and carbon-nitrogen bond formation, enabling the introduction of various aryl and heteroaryl moieties that can occupy key hydrophobic pockets of the kinase active site. Concurrently, the C2-aminomethyl group provides an ideal attachment point for vectors that can extend out of the binding pocket or form critical interactions with the hinge region.
This document serves as a detailed guide, providing both the mechanistic rationale and field-tested protocols for leveraging this building block in the synthesis of next-generation kinase inhibitors.
Section 1: The Bifunctional Synthetic Strategy
The core utility of this compound lies in its orthogonal reactivity. The two key functional groups can be addressed sequentially, allowing for a modular and highly adaptable approach to inhibitor design.
-
C4-Position (The "Core Elaboration" Handle): The aryl bromide at the C4 position is primed for palladium-catalyzed cross-coupling reactions. This is the primary site for building the core structure of the inhibitor, often by coupling with another (hetero)aromatic ring system. The most common and robust transformations include:
-
C2-Position (The "Linker & Interaction" Handle): The primary aminomethyl group is a versatile nucleophile. It is typically used to connect the thiazole core to other pharmacophoric elements, often via stable amide or urea linkages. This part of the molecule frequently interacts with the solvent-exposed region or forms hydrogen bonds with the kinase hinge region. Common reactions include:
-
Amide Bond Formation: Coupling with carboxylic acids.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
This bifunctional nature allows for a divergent synthetic approach, where a common intermediate, elaborated at one position, can be diversified by reacting the other position with a library of building blocks.
Caption: Bifunctional reactivity of this compound.
Section 2: Synthetic Protocols and Methodologies
The following protocols are designed as robust starting points for the synthetic transformations key to utilizing this compound.
Protocol: Suzuki-Miyaura Coupling at the C4-Position
This protocol details a standard procedure for the palladium-catalyzed coupling of the C4-bromo position with an aryl or heteroaryl boronic acid. The Suzuki reaction is highly reliable for creating C(sp²)-C(sp²) bonds.[8][9]
Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with base), and concluding with reductive elimination to yield the product and regenerate the catalyst.[9][10] The choice of ligand can be critical, with bulky, electron-rich phosphine ligands often accelerating the reaction.[1]
Experimental Protocol:
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as powdered Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst system. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/Ethanol/H₂O. The total solvent volume should create a starting material concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol: Amide Coupling at the C2-Aminomethyl Group
This protocol describes the formation of an amide bond between the C2-aminomethyl group and a carboxylic acid using standard peptide coupling reagents.
Rationale: Direct condensation of an amine and a carboxylic acid is inefficient. Coupling reagents like EDC (a carbodiimide) or HATU (an aminium salt) activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond.[11][12] HOBt is often included with EDC to suppress side reactions and minimize potential racemization of chiral centers.[12] A non-nucleophilic base like DIPEA is used to neutralize ammonium salts formed during the reaction.
Experimental Protocol:
-
Reagent Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the amine starting material (e.g., the product from the Suzuki coupling, 1.1 eq), and a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).
-
Solvent and Base Addition: Dissolve the reagents in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.2 M. Add a hindered organic base, N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), water, and finally brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC.
Orthogonal Strategy: Use of Protecting Groups
In multi-step syntheses, it is often necessary to protect the aminomethyl group while performing transformations at the C4-position, especially if harsh bases or electrophilic reagents are used. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[13][14]
-
Boc-Protection Protocol:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add Triethylamine (Et₃N, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Stir at room temperature for 2-4 hours until TLC indicates completion.
-
Perform an aqueous workup and purify to yield the Boc-protected amine.
-
-
Boc-Deprotection Protocol:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of Trifluoroacetic acid (TFA, 10-20 eq, or a 20-50% v/v solution in DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure (often co-evaporating with toluene) to yield the amine salt, which can be neutralized in the next step.
-
Section 3: Case Study - A Synthetic Blueprint for a Kinase Inhibitor
To illustrate the application of these protocols, we present a hypothetical two-step synthesis of a potential kinase inhibitor. This blueprint combines a Suzuki coupling to install an aryl "anchor" group followed by an amide coupling to add a "solubilizing/linker" group, a common strategy in kinase inhibitor design.[5]
Caption: A representative two-step synthesis of a hypothetical kinase inhibitor.
Section 4: Data Summary & Troubleshooting
The success of these reactions depends on careful optimization. Below is a table summarizing key parameters and a brief troubleshooting guide.
| Reaction Type | Key Reagents | Typical Solvents | Temp. (°C) | Common Issues | Potential Solutions |
| Suzuki Coupling | Pd Catalyst, Base (K₂CO₃, Cs₂CO₃), Boronic Acid | Dioxane, Toluene, DMF (often with H₂O) | 80-110 | Low yield / No reaction | Screen different Pd ligands/catalysts; ensure reagents are dry and solvent is degassed; try a stronger base (e.g., CsF, K₃PO₄). |
| Protodeboronation of boronic acid | Use a less nucleophilic base (e.g., K₃PO₄); run reaction at a lower temperature for longer. | ||||
| Amide Coupling | Coupling Agent (HATU, EDC/HOBt), Base (DIPEA) | DMF, DCM, MeCN | 0 - 25 | Incomplete conversion | Increase equivalents of coupling agent/base; ensure anhydrous conditions; check purity of amine (no TFA salt present without base). |
| Epimerization of chiral acids | Use a milder coupling agent or additives like HOBt; run the reaction at 0 °C. | ||||
| Boc Protection | Boc₂O, Base (Et₃N, DMAP) | DCM, THF | 25 | Double acylation (on thiazole N) | Use milder conditions and stoichiometric base; avoid excess Boc₂O. |
Conclusion
This compound is a high-value, bifunctional building block for medicinal chemistry. Its orthogonal reactivity allows for the systematic and modular construction of complex molecules targeting protein kinases. By leveraging robust and well-established synthetic methodologies such as palladium-catalyzed cross-coupling and standard amide bond formation, researchers can efficiently generate diverse libraries of potential inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this versatile intermediate in drug discovery programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vixra.org [vixra.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. synarchive.com [synarchive.com]
Application Notes and Protocols for the Synthesis of Substituted Amides using (4-Bromothiazol-2-YL)methanamine
For: Researchers, scientists, and drug development professionals.
Introduction
The amide bond is a ubiquitous functional group in pharmaceuticals and bioactive molecules, rendering its formation one of the most critical reactions in medicinal chemistry.[1] The thiazole ring system is a privileged scaffold, frequently incorporated into drug candidates due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The specific building block, (4-Bromothiazol-2-YL)methanamine, offers a unique combination of a reactive primary amine for amide bond formation and a bromine-substituted thiazole moiety. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[5][6]
This document provides a comprehensive guide to the synthesis of substituted amides utilizing this compound. It covers the underlying reaction mechanisms, detailed experimental protocols for common coupling methodologies, troubleshooting advice, and data presentation to support researchers in this field.
Reaction Mechanism: Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[7] Therefore, the carboxylic acid must first be activated to a more electrophilic species.[1][8] This is typically achieved using coupling reagents. Two of the most prevalent and effective classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[7][8]
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side product. To mitigate this and reduce the risk of racemization at chiral centers, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and then reacts cleanly with the amine to yield the desired amide.[9]
Uronium Salt-Mediated Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[7][8] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This species rapidly reacts with the amine to form the amide bond with high efficiency and low epimerization.[8] The choice between these methods often depends on the specific substrates, potential for side reactions, and cost considerations.
General Amide Coupling Mechanism
References
- 1. hepatochem.com [hepatochem.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
(4-Bromothiazol-2-YL)methanamine in the synthesis of agrochemicals
An Application Guide to (4-Bromothiazol-2-YL)methanamine in the Synthesis of Agrochemicals
Introduction: The Thiazole Scaffold in Modern Crop Protection
The five-membered thiazole heterocycle is a cornerstone in the design of modern agrochemicals. Its unique electronic properties and ability to engage in multiple binding modes with biological targets have led to its incorporation into a wide array of commercially successful fungicides and insecticides.[1] Agrochemicals such as the fungicide Thifluzamide and the neonicotinoid insecticide Thiamethoxam feature the thiazole ring as a critical pharmacophore.[2][3] The development of novel crop protection agents relies on the availability of versatile, functionalized building blocks that enable the rapid exploration of chemical space.
This compound is a bifunctional synthetic intermediate poised for significant utility in agrochemical research. It provides chemists with two distinct and orthogonally reactive sites: a nucleophilic primary aminomethyl group at the 2-position and a bromine atom at the 4-position, which serves as a versatile handle for carbon-carbon bond formation. This application note provides a technical guide for researchers, outlining detailed protocols for leveraging this intermediate in the synthesis of potential agrochemical candidates. We will explore its application in the construction of both fungicide and insecticide-inspired scaffolds, explaining the chemical principles and experimental considerations at each step.
Core Intermediate Profile: this compound
The strategic value of this compound lies in its distinct functional groups, which can be addressed selectively to build molecular complexity.
-
2-(Aminomethyl) Group: This primary amine is a strong nucleophile, making it an ideal site for forming amide, sulfonamide, urea, or thiourea linkages. This is particularly relevant for constructing analogues of thiazole carboxanilide fungicides, which rely on a critical amide bond for their mode of action.[2][4]
-
4-Bromo Group: The C-Br bond on the electron-deficient thiazole ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new aryl or heteroaryl substituents at this position, enabling the fine-tuning of a compound's biological activity and physical properties.[5][6]
Caption: Structure and key reactive sites of this compound.
Application 1: Synthesis of a Thiazole Carboxanilide Fungicide Analogue
Scientific Rationale: Thiazole carboxanilides, such as Thifluzamide, are potent succinate dehydrogenase inhibitor (SDHI) fungicides.[2][3] Their core structure consists of a thiazole carboxylic acid joined to a substituted aniline via an amide bond. We can leverage the aminomethyl group of our starting material to construct a similar "thiazole-amide" pharmacophore. This protocol describes the N-acylation of this compound with a substituted benzoyl chloride, a common structural motif in agrochemicals, to yield a stable fungicide analogue.
Caption: Reaction scheme for the synthesis of a thiazole carboxanilide fungicide analogue.
Protocol 1: N-Acylation with 2,6-dichlorobenzoyl chloride
This protocol provides a method for synthesizing N-((4-bromothiazol-2-yl)methyl)-2,6-dichlorobenzamide.
Materials:
-
This compound (1.0 eq)
-
2,6-Dichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the solution. The TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the product.
-
Acyl Chloride Addition: Add 2,6-dichlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition rate prevents a rapid temperature increase.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Expected Outcome & Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR spectrum is expected to show a characteristic downfield shift of the methylene protons adjacent to the newly formed amide nitrogen.
Application 2: Synthesis of an Advanced Bifunctional Intermediate via Suzuki Coupling
Scientific Rationale: To fully exploit the synthetic potential of this compound, the bromine atom can be used as a handle for diversification. A Suzuki-Miyaura cross-coupling reaction allows for the introduction of a new aryl or heteroaryl group at the C4 position.[5][7] This creates a more complex scaffold that can be further elaborated. To ensure the success of the palladium-catalyzed coupling, the nucleophilic primary amine must first be protected to prevent it from interfering with the catalyst. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable under the coupling conditions and can be easily removed later under acidic conditions.[8]
Caption: Two-step workflow for synthesizing an advanced intermediate.
Protocol 2.1: Boc-Protection of the Amine
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add TEA followed by the dropwise addition of a solution of (Boc)₂O in DCM at room temperature.
-
Reaction Progression: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting crude product, tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate, is often pure enough for the next step but can be further purified by column chromatography if necessary.
Protocol 2.2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the Boc-protected intermediate with 4-methoxyphenylboronic acid.
Materials:
-
tert-butyl ((4-bromothiazol-2-yl)methyl)carbamate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the Boc-protected thiazole (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.03 eq), and SPhos (0.06 eq).
-
Atmosphere Control: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS. The choice of a bulky phosphine ligand like SPhos is often effective for coupling with heteroaryl halides.[5]
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure coupled product, tert-butyl ((4-(4-methoxyphenyl)thiazol-2-yl)methyl)carbamate. The Boc group can be subsequently removed using standard conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine if desired.
Data Summary and Characterization
Successful synthesis requires careful control of reaction parameters and thorough characterization of products.
| Parameter | Protocol 1: N-Acylation | Protocol 2.2: Suzuki Coupling |
| Key Reagents | This compound, Acyl Chloride | Boc-protected bromothiazole, Boronic Acid |
| Catalyst | None | Pd(OAc)₂ / SPhos |
| Base | Triethylamine (TEA) | Potassium Phosphate (K₃PO₄) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane / Water |
| Temperature | 0 °C to Room Temperature | 80 - 100 °C |
| Typical Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Characterization Notes:
-
¹H NMR: In Protocol 1, look for the appearance of an amide N-H proton (typically a broad singlet or triplet) and signals corresponding to the aromatic protons of the acyl group. In Protocol 2.2, expect new signals in the aromatic region corresponding to the coupled phenyl ring.
-
Mass Spectrometry: HRMS is essential to confirm the elemental composition and successful incorporation of the new fragments in both protocols.
Conclusion
This compound is a highly versatile building block for constructing novel agrochemical scaffolds. The protocols detailed herein demonstrate how its two primary functional groups can be selectively manipulated. The aminomethyl group provides a direct route to amide-containing structures reminiscent of SDHI fungicides, while the 4-bromo position is a prime site for diversification via palladium-catalyzed cross-coupling reactions. By employing these strategies, researchers can efficiently generate libraries of novel thiazole derivatives for biological screening, accelerating the discovery of next-generation crop protection agents.
References
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google Patents [patents.google.com]
Using (4-Bromothiazol-2-YL)methanamine to synthesize metalloproteinase inhibitors
Application Notes & Protocols for Metalloproteinase Inhibitor Synthesis
Topic: Using (4-Bromothiazol-2-YL)methanamine as a Versatile Scaffold for Novel Metalloproteinase Inhibitors
Introduction: The Therapeutic Promise of Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like development, tissue repair, and angiogenesis, their aberrant upregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[2][3] This central role in disease progression makes MMPs highly attractive targets for therapeutic intervention.[3][4][5]
The design of MMP inhibitors (MMPIs) typically involves two key structural components: a scaffold that interacts with the enzyme's active site pockets (S1', S2', etc.) and a functional group that chelates the catalytic zinc ion, known as a Zinc-Binding Group (ZBG).[6][7] The challenge lies in achieving selectivity for a specific MMP isoform to minimize off-target effects, which have hindered the clinical success of broad-spectrum inhibitors.[8][9]
This guide focuses on the strategic use of This compound , a versatile building block for constructing novel, potent, and potentially selective MMPIs. The thiazole ring itself is an effective ZBG, while the molecule's dual functionalization—a primary amine at the 2-position and a bromine atom at the 4-position—provides orthogonal handles for synthetic elaboration.[3][10]
Application Note 1: The Strategic Value of the this compound Scaffold
The utility of this compound in MMPI synthesis stems from its inherent chemical architecture, which allows for a modular and divergent approach to inhibitor design.
-
The 2-Aminomethyl Group: This primary amine serves as the primary attachment point for building the inhibitor's backbone. It is readily acylated or coupled with various carboxylic acids, amino acids, or peptidomimetic fragments. These fragments are designed to form critical hydrogen bonds and occupy the S2' and S3' pockets of the MMP active site.
-
The 4-Bromo Position: The bromine atom is a powerful synthetic handle for introducing molecular diversity. It is ideally suited for modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This allows for the installation of a wide array of aryl, heteroaryl, or alkyl groups that will project into the deep, hydrophobic S1' pocket of the enzyme. The nature of this group is a primary determinant of inhibitor potency and selectivity.[1]
-
The Thiazole Core: The nitrogen and sulfur atoms of the thiazole ring can act as a bidentate chelating group for the catalytic zinc ion (Zn²⁺) in the MMP active site, rendering the enzyme inactive.[7] This provides an alternative to the often-problematic hydroxamate ZBG, which can suffer from poor metabolic stability and off-target toxicity.[6]
The overall synthetic strategy is visualized in the workflow below.
Caption: General workflow for synthesizing MMP inhibitors from the core scaffold.
Protocol 1: Synthesis of a Key Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling to functionalize the 4-position of the thiazole ring, which will form the S1' binding moiety of the final inhibitor. The amine is first protected to prevent side reactions.
Part A: N-Boc Protection
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (4-bromothiazol-2-yl)methylcarbamate.
Part B: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a reaction vessel, combine the N-Boc protected intermediate from Part A (1.0 eq), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-90 °C for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired N-Boc-protected 4-aryl-thiazole intermediate.
Causality Note: The choice of a palladium catalyst and a mild inorganic base is crucial for achieving high yields in the Suzuki coupling while preserving the integrity of the thiazole ring and the Boc protecting group. Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Final Inhibitor Assembly and Evaluation
This section covers the deprotection of the amine and subsequent amide coupling to complete the inhibitor synthesis, followed by a standard protocol for evaluating its inhibitory potency.
Part A: Deprotection and Amide Coupling
-
Deprotection: Dissolve the purified intermediate from Protocol 1 in DCM (approx. 0.2 M) and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). Remove all volatiles under reduced pressure to obtain the amine salt.
-
Amide Coupling: Dissolve the resulting amine salt (1.0 eq) and a selected carboxylic acid (e.g., N-Boc-glycine, 1.1 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 6-12 hours.
-
Purification: Purify the final compound using reverse-phase HPLC to obtain the metalloproteinase inhibitor.
Part B: MMP Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a synthesized inhibitor against a specific MMP, for example, MMP-9.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5.
-
Enzyme: Recombinant human MMP-9, activated with APMA according to the manufacturer's instructions. Prepare working solutions in Assay Buffer.
-
Substrate: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO and dilute in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of the synthesized compound in DMSO, then dilute further in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor dilutions (or DMSO for control).
-
Add 20 µL of the activated MMP-9 enzyme solution.
-
Incubate at 37 °C for 30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) over time (e.g., every minute for 30 minutes) at 37 °C.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for determining inhibitor IC₅₀ values.
Data Presentation: Structure-Activity Relationship (SAR)
The modular synthesis enabled by this compound allows for systematic exploration of the structure-activity relationship. The table below presents hypothetical data for a series of inhibitors based on a common backbone, varying only the S1' pocket-binding moiety introduced via Suzuki coupling.
| Compound ID | R Group (at 4-position) | MMP-9 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/MMP-9) |
| INH-01 | Phenyl | 150 | >1000 | >6.7 |
| INH-02 | 4-Methoxyphenyl | 45 | 850 | 18.9 |
| INH-03 | 4-Chlorophenyl | 25 | 600 | 24.0 |
| INH-04 | Biphenyl-4-yl | 8 | 450 | 56.3 |
This data illustrates how extending the R group into the deep S1' pocket with larger, more hydrophobic moieties (e.g., biphenyl) can significantly enhance potency against MMP-9. The variation in potency against MMP-1, which has a shallower S1' pocket, demonstrates how this position can be tuned to achieve selectivity.[1][9]
References
- 1. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of potent thiazine- and thiazepine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zinc-binding groups modulate selective inhibition of MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to Ligand Synthesis from (4-Bromothiazol-2-YL)methanamine
Abstract
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of (4-Bromothiazol-2-YL)methanamine. This versatile bifunctional building block offers two distinct reactive sites: a primary amine and an aryl bromide, enabling a wide array of synthetic transformations. We present detailed protocols for three fundamental classes of reactions: N-acylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, step-by-step protocols, and methods for structural verification are discussed to ensure scientific integrity and reproducibility.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The thiazole nucleus is a key component in drugs like the antiretroviral agent Ritonavir and the anticancer drug Tiazofurin.[1] The unique electronic properties of the thiazole ring, combined with its ability to participate in hydrogen bonding and coordinate with metal ions, make it an invaluable component in the design of novel ligands and therapeutic agents.[4][5]
This compound is a particularly valuable starting material as it possesses two orthogonal reactive handles. The primary aminomethyl group is a nucleophile, readily participating in reactions like amide bond formation. The bromine atom at the C4 position is strategically placed for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This guide provides a structured approach to harnessing this dual reactivity for the efficient synthesis of complex ligands.
The Strategic Versatility of this compound
The synthetic utility of this compound stems from its two distinct reactive centers. Strategic manipulation requires careful consideration of their respective reactivities to achieve the desired chemical transformation.
-
The Primary Amine (-CH₂NH₂): This group is nucleophilic and basic. It is the primary site for acylation, alkylation, and reductive amination reactions. In the context of cross-coupling reactions at the C4 position, this amine often requires protection (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile or interfering with the catalyst.
-
The Aryl Bromide (C4-Br): The carbon-bromine bond on the electron-deficient thiazole ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds, providing a powerful tool for library synthesis and lead optimization.[6][7]
The following workflow illustrates the strategic options available when starting with this bifunctional reagent.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Bromothiazol-2-YL)methanamine
Welcome to the technical support center for the synthesis of (4-Bromothiazol-2-YL)methanamine. This critical building block, notably used in the development of pharmaceuticals, presents several synthetic challenges that can impact yield and purity. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their synthetic protocols. We will move from common problems to robust solutions, grounded in chemical principles and supported by authoritative references.
PART 1: Troubleshooting Common Synthesis Issues (Q&A Format)
The most prevalent synthetic route to this compound involves the reduction of the corresponding nitrile, 4-bromo-2-cyanothiazole. Most troubleshooting queries relate to this key transformation.
Question 1: My reduction of 4-bromo-2-cyanothiazole is stalling or showing low conversion. What are the likely causes and how can I resolve this?
Answer: Low conversion is a frequent issue stemming from several critical factors. Let's diagnose them systematically.
-
Reagent Potency, Especially the Hydride Source:
-
Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent but is extremely sensitive to moisture and air.[1] Exposure degrades its activity by converting the active hydride species to inactive aluminum hydroxides. An older bottle of LAH or one that has been handled improperly is a common culprit for failed or sluggish reactions.
-
Solution:
-
Always use a freshly opened bottle of LAH or titrate older batches to determine the active hydride concentration before use.
-
Perform the reaction under a strictly inert atmosphere (dry Nitrogen or Argon).
-
Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Use anhydrous solvents (e.g., THF, Diethyl Ether) rated for such sensitive reactions.
-
-
-
Solvent Choice and Quality:
-
Causality: Ethereal solvents like THF or diethyl ether are ideal for LAH reductions due to their ability to solvate the lithium ions and their general inertness.[2] However, THF can contain peroxides, which can be hazardous and interfere with the reaction.
-
Solution: Use freshly distilled THF over a drying agent like sodium/benzophenone or purchase high-quality anhydrous solvent packaged under an inert atmosphere.
-
-
Reaction Temperature:
-
Causality: While LAH reductions are often exothermic and initiated at 0 °C for safety, the reaction may require thermal energy to proceed to completion.[3] Insufficient temperature can lead to a stalled reaction, especially if the nitrile is sterically hindered or electronically deactivated.
-
Solution: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature. If conversion remains low (as monitored by TLC or LC-MS), gentle heating to reflux in THF (approx. 66 °C) for several hours may be necessary to drive the reaction to completion.[4]
-
Question 2: I'm observing significant side products during the reduction. What are they and how can I minimize them?
Answer: Side product formation is typically related to over-reduction, secondary reactions of the product amine, or instability of the heterocyclic ring.
-
Formation of Secondary and Tertiary Amines:
-
Causality: During catalytic hydrogenation (e.g., H₂/Raney Ni), the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines as byproducts.[5]
-
Solution: When using catalytic hydrogenation, the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these amine byproducts by competitively inhibiting the reaction of the product amine with the imine intermediate.[5]
-
-
Debromination of the Thiazole Ring:
-
Causality: The bromine atom at the C4 position of the thiazole ring can be susceptible to reductive cleavage (hydrogenolysis), particularly under harsh conditions or with certain catalysts, leading to the formation of 2-(aminomethyl)thiazole. This is more common with catalytic hydrogenation (e.g., Pd/C) than with hydride reagents.[6]
-
Solution:
-
Prioritize hydride-based reducing agents like LiAlH₄ or Borane-THF complex (BH₃·THF), which are less prone to causing hydrogenolysis of aryl halides compared to some palladium catalysts.[5]
-
If catalytic hydrogenation is necessary, use milder catalysts like Raney Nickel and carefully control the reaction time and hydrogen pressure to minimize over-reduction.
-
-
Question 3: My yield is very low after the aqueous work-up and extraction. Where am I losing my product?
Answer: The primary amine product is basic and water-soluble, especially when protonated. Significant product loss often occurs during the quenching and extraction phases.
-
Improper Quenching Procedure:
-
Causality: The standard Fieser work-up for quenching excess LAH (sequential addition of water, 15% NaOH, then more water) is designed to produce a granular, easily filterable aluminum salt precipitate.[3] An incorrect ratio or procedure can result in a gelatinous precipitate that traps the product, making extraction inefficient.
-
Solution: Follow the Fieser work-up protocol precisely. For a reaction using 'x' grams of LAH, quench by the slow, sequential addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stirring vigorously for 15-30 minutes after the additions should result in a white, filterable solid.
-
-
Product Solubility and pH during Extraction:
-
Causality: this compound is a primary amine and will be protonated to form a water-soluble ammonium salt under acidic conditions (pH < ~8). If the aqueous layer is not sufficiently basic during extraction, the product will remain in the aqueous phase.
-
Solution: After the initial quench and filtration of aluminum salts, ensure the pH of the aqueous layer is adjusted to be strongly basic (pH 11-14) using 2M or 6M NaOH before extracting with an organic solvent like ethyl acetate or dichloromethane.[7] This deprotonates the amine, making it more soluble in the organic phase. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.
-
-
Purification Challenges:
-
Causality: Primary amines are notorious for streaking on silica gel during column chromatography due to strong interactions with the acidic silanol groups. This leads to poor separation and low recovery.
-
Solution:
-
Acid-Base Extraction: A highly effective purification method is an acid-base workup. Extract the crude organic layer with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.[3]
-
Modified Chromatography: If chromatography is necessary, pre-treat the silica gel with triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine) to neutralize the acidic sites before loading the sample.
-
-
PART 2: Frequently Asked Questions (FAQs)
-
Q: What is the best overall reducing agent for this synthesis?
-
A: For lab-scale synthesis, Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or diethyl ether is generally the most reliable and high-yielding reagent for converting 4-bromo-2-cyanothiazole to the desired primary amine.[2] It is a powerful, non-selective reducing agent that works efficiently for heterocyclic nitriles.[1][8]
-
-
Q: Can I use Sodium Borohydride (NaBH₄)?
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The starting nitrile will be less polar (higher Rf) than the product amine (lower Rf, often streaks). Staining with ninhydrin (which turns purple/blue in the presence of primary amines) can definitively identify the product spot.
-
-
Q: Are there significant safety concerns?
-
A: Yes. LiAlH₄ is pyrophoric and reacts violently with water. All operations should be conducted in a fume hood under an inert atmosphere by trained personnel. The quenching process is highly exothermic and generates hydrogen gas, which is flammable. Add quenching reagents slowly and with adequate cooling (ice bath).
-
PART 3: Optimized Reference Protocol & Data
Optimized Protocol: LiAlH₄ Reduction of 4-bromo-2-cyanothiazole
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
-
Preparation:
-
Under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Add anhydrous Tetrahydrofuran (THF, 10 volumes relative to the nitrile) via cannula to form a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Reaction:
-
Dissolve 4-bromo-2-cyanothiazole (1.0 eq.) in anhydrous THF (5 volumes).
-
Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, gently heat to reflux for 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Crucial Quench Step: Quench the reaction by the slow, dropwise, sequential addition of water (1 volume relative to LAH weight), 15% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[3]
-
Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrate and washes. If two layers form, separate them. Ensure the aqueous layer is strongly basic (pH > 11) before extraction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
For highest purity, perform an acid-base extraction as described in the troubleshooting section.
-
Alternatively, purify by column chromatography on silica gel deactivated with 1-2% triethylamine in the eluent.
-
Data Table: Comparison of Reducing Systems
| Reducing System | Typical Solvent | Temperature | Pros | Cons |
| LiAlH₄ | THF, Et₂O | 0 °C to RT/Reflux | High yield, reliable, fast reaction. | Pyrophoric, moisture-sensitive, requires strict anhydrous conditions and careful workup.[3] |
| BH₃·THF | THF | RT to Reflux | Less reactive with water than LAH, good for scale-up.[5] | Can be slower, may require heating. |
| H₂ / Raney Ni | Methanol, Ethanol | RT, 1-5 atm H₂ | Good for large scale, avoids pyrophoric reagents.[2] | Potential for debromination, can form secondary/tertiary amine byproducts.[5][6] |
| NaBH₄ / CoCl₂ | Methanol | RT | Milder conditions, avoids pyrophoric LAH. | Requires catalyst, may have lower yields, optimization needed. |
PART 4: Visual Workflow and Pathway Diagrams
Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Reaction Pathway: Nitrile Reduction
This diagram illustrates the primary transformation and the key intermediate.
Caption: The reduction pathway from nitrile to amine.
PART 5: References
-
ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? [Online discussion]. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from --INVALID-LINK--
-
Visual Learners. (2023). Reduction of nitriles to amines using LiAlH4. [Video]. YouTube. Available at: --INVALID-LINK--
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2008). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PubChem.
-
S. L. T. Ramos, et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Scientific Reports. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Reactivity of the Nitrile Group in Isothiazoles. Retrieved from --INVALID-LINK--
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from --INVALID-LINK--
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from --INVALID-LINK--
-
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Available at: --INVALID-LINK--
-
S. L. T. Ramos, et al. (2019). Supporting Information: Synthesis and evaluation of novel 2,4-disubstituted arylthiazole derivatives against T.brucei. Scientific Reports.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from --INVALID-LINK--
-
M. G. Williams, et al. (2020). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C-H Activation in Solvents. ChemCatChem. Available at: --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from --INVALID-LINK--
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of (4-Bromothiazol-2-YL)methanamine
Welcome to the technical support center for the purification of (4-Bromothiazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.
Core Concepts & Initial Assessment
This compound is a primary amine attached to a heterocyclic thiazole ring. This structure presents specific purification challenges, primarily due to the basicity of the amine group and the potential for interaction with standard purification media. Furthermore, related structures like 2-amino-4-bromothiazole are known to be unstable as a free base, suggesting that careful handling and storage are critical.[1]
Before selecting a purification method, a preliminary analysis of your crude material is essential.
-
Thin-Layer Chromatography (TLC): Run a TLC in a few different solvent systems (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to visualize the number of impurities.
-
Impurity Profile: Are the impurities more or less polar than your product? Are they UV active? Do they stain with ninhydrin (indicative of other primary/secondary amines)?[2]
-
Solubility Tests: Perform small-scale solubility tests in various solvents to identify potential candidates for recrystallization.
This initial assessment will guide you toward the most logical and efficient purification strategy.
Caption: Decision workflow for selecting a primary purification technique.
Troubleshooting Guide 1: Acid-Base Extraction
This technique is often the first and most effective step, leveraging the basicity of the amine to separate it from acidic or neutral impurities.[3] The principle involves protonating your basic amine with an aqueous acid, which makes it ionic and soluble in the aqueous layer, leaving non-basic impurities in the organic layer.[4][5]
Frequently Asked Questions (FAQs)
Q1: My amine won't fully partition into the aqueous acid layer. What's wrong?
A1: This is typically a pH issue. The goal is to convert the free amine (R-NH₂) into its protonated salt form (R-NH₃⁺).
-
Causality: For the amine to be protonated and move into the aqueous layer, the pH of the aqueous solution must be significantly lower than the pKa of the conjugate acid (R-NH₃⁺). A good rule of thumb is to have the pH at least two units below the pKa.
-
Troubleshooting Steps:
-
Check pH: Use pH paper to ensure your aqueous acid wash (e.g., 1M HCl) is sufficiently acidic, ideally pH 1-2.
-
Increase Acid Concentration: If using a very dilute acid, you may not have enough moles of H⁺ to protonate all of your amine. Switch to a 1M or 2M HCl solution.
-
Perform Multiple Extractions: A single extraction may not be sufficient. Wash the organic layer with fresh aqueous acid two to three times to ensure complete transfer.[5]
-
Q2: I've formed a thick emulsion at the interface that won't separate. How can I break it?
A2: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present.
-
Causality: Vigorous shaking can create fine droplets that are slow to coalesce.
-
Troubleshooting Steps:
-
Patience: Let the separatory funnel stand for 10-30 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.
-
Q3: My final yield is very low after back-extraction. Where did my product go?
A3: Product loss can occur at several stages.
-
Causality & Troubleshooting:
-
Incomplete Protonation: See Q1. If the amine wasn't fully extracted into the acid layer, it was discarded with the original organic layer.
-
Incomplete Deprotonation: During back-extraction, you must add a base (e.g., NaOH, Na₂CO₃) to the combined acidic aqueous layers to deprotonate the R-NH₃⁺ back to the free R-NH₂. Ensure the pH is sufficiently basic (pH 10-12) to make the amine neutral and insoluble in water.[4]
-
Amine is Water-Soluble: The free amine may have some solubility in the aqueous layer even after basification. When back-extracting into an organic solvent (e.g., DCM, EtOAc), perform at least three extractions with fresh solvent to recover all the product. Washing the combined organic layers with brine can help remove dissolved water and pull more product into the organic phase.
-
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 30-60 seconds, venting frequently.[6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the acid wash (steps 2-3) on the organic layer two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is >10 (check with pH paper). You may see the free amine precipitate or form an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., Dichloromethane). Shake to extract the neutral amine back into the organic layer.[5]
-
Combine & Dry: Drain the organic layer. Repeat the back-extraction (step 6) two more times. Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Caption: Workflow for purifying a basic amine using acid-base extraction.
Troubleshooting Guide 2: Column Chromatography
Column chromatography is necessary when impurities are also basic or have polarities very similar to the product. However, primary amines are notoriously difficult to purify on standard silica gel.
Q4: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica column. Why?
A4: This is the classic problem of purifying basic compounds on acidic media.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amine (R-NH₂) interacts strongly with these acidic sites via an acid-base interaction.[1][7] This strong, sometimes irreversible, binding leads to significant tailing (streaking) on TLC and product loss on a column.
-
Troubleshooting & Optimization:
| Strategy | Description | Pros | Cons |
| 1. Mobile Phase Modifier | Add a small amount of a competing base to the eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[1] | Simple to implement with standard silica gel. | The modifier can be difficult to remove from the final product. Requires careful solvent evaporation. |
| 2. Use Basic Alumina | Use basic alumina as the stationary phase instead of silica gel. | Eliminates the acidic interaction site. Good for separating basic compounds. | Can be less forgiving than silica; may degrade sensitive compounds. Resolution can be different. |
| 3. Use Amine-Functionalized Silica | Use a commercially available stationary phase where the silica surface is bonded with aminopropyl groups (KP-NH).[7] | Excellent for purifying amines, often providing sharp peaks and high recovery by masking the acidic silanols.[7] | More expensive than standard silica gel. |
Pro-Tip: Before committing to a large-scale column, always develop your method on a TLC plate first. If you plan to add Et₃N to your column's mobile phase, you must also add it to the solvent system you use to run your TLC plate to get a representative result.
Protocol 2: Column Chromatography with a Mobile Phase Modifier
-
TLC Method Development: Prepare a TLC developing chamber with a solvent system such as 95:5 Dichloromethane:Methanol. Add 1% triethylamine to this mixture. Spot your crude material and run the TLC. The goal is an Rf value for your product between 0.2 and 0.4. Adjust the solvent polarity (ratio of DCM to MeOH) as needed.
-
Column Packing: Dry or slurry pack a column with standard silica gel using your initial, non-polar solvent (e.g., 100% Dichloromethane + 1% Et₃N).
-
Loading: Dissolve your crude material in a minimum amount of the mobile phase and load it onto the column. Alternatively, dry-load the compound by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column using the solvent system developed in step 1, gradually increasing polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC (using the same modified eluent).
-
Combine & Concentrate: Combine the pure fractions. Crucially , when evaporating the solvent, consider that triethylamine (b.p. 89 °C) is less volatile than many common solvents. Co-evaporation with a lower boiling point solvent like dichloromethane can help remove it. For final traces, a high-vacuum pump may be necessary.
Troubleshooting Guide 3: Recrystallization & Product Handling
Q5: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is very high, disrupting crystal lattice formation.[8]
-
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Lower the Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can initiate crystallization.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a template for crystal growth.
-
Q6: My purified amine is a clear oil, but it turns dark brown/black upon standing. Is it decomposing?
A6: Yes, this is highly likely. Many primary amines, especially those on electron-rich heterocyclic systems, are prone to air oxidation.
-
Causality: Amines can be oxidized by atmospheric oxygen, a process that is often catalyzed by light and trace metals.[2] A related compound, 2-amino-4-bromothiazole, is noted to be unstable and should be used immediately after preparation.[1]
-
Handling & Storage Recommendations:
-
Immediate Use: The best practice is to use the purified free amine immediately in the next synthetic step.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible.
-
Storage as a Salt: For longer-term storage, consider converting the amine to a stable salt, such as the hydrochloride or hydrobromide salt. This can often be achieved by dissolving the amine in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in dioxane. The salt will precipitate and can be collected by filtration. It can be stored for extended periods and the free amine can be regenerated by basification when needed.
-
Cold & Dark: If storing the free base is unavoidable, store it as a solid or neat oil under argon in a sealed vial, wrapped in foil, at low temperatures (-20 °C is recommended by suppliers).[9]
-
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Troubleshooting side reactions in the synthesis of (4-Bromothiazol-2-YL)methanamine
Welcome to the technical support center for the synthesis of (4-Bromothiazol-2-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Introduction to Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, is often plagued by side reactions that can significantly lower yields and complicate purification. The electron-deficient nature of the thiazole ring, coupled with the reactivity of the bromine and aminomethyl substituents, creates a delicate chemical environment. This guide is structured around the most common synthetic routes, providing a question-and-answer-based troubleshooting framework.
Section 1: Troubleshooting the Gabriel Synthesis Route
The Gabriel synthesis is a robust method for preparing primary amines, avoiding the over-alkylation often seen with other amination methods.[1][2] However, its application to heterocyclic systems like 4-bromothiazole presents unique challenges.
Experimental Workflow: Gabriel Synthesis
Caption: Workflow for the Gabriel Synthesis of this compound.
Frequently Asked Questions (FAQs): Gabriel Synthesis
Question 1: My yield of N-(4-Bromothiazol-2-ylmethyl)phthalimide is very low, and I observe a significant amount of dark, tar-like material in my reaction flask. What is happening?
Answer: This is a common issue and often points to two potential problems: instability of the starting material and/or harsh reaction conditions.
-
Causality: 2-(Chloromethyl)-4-bromothiazole is a reactive electrophile. The thiazole ring, particularly with an electron-withdrawing bromine atom, can be susceptible to decomposition or polymerization under prolonged heating. The use of high temperatures in polar aprotic solvents like DMF can accelerate these degradation pathways.
-
Troubleshooting & Validation:
-
Lower the Reaction Temperature: While the Gabriel synthesis can be slow, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Use a Milder Solvent: Consider switching from DMF to acetonitrile. Acetonitrile is less basic and can sometimes minimize side reactions.
-
Check Starting Material Purity: Ensure your 2-(chloromethyl)-4-bromothiazole is pure and free of any acidic impurities that could catalyze polymerization. A freshly prepared or purified starting material is recommended.
-
Question 2: During the hydrazinolysis deprotection step, I get a gelatinous precipitate that is very difficult to filter and seems to trap my product. How can I improve the work-up?
Answer: The formation of phthalhydrazide as a poorly soluble precipitate is a well-known drawback of the Gabriel synthesis.[1] Trapping of the desired amine product within this precipitate is a primary cause of yield loss.
-
Causality: Phthalhydrazide has low solubility in many common organic solvents, leading to the formation of a fine, often gelatinous, precipitate that can clog filter paper and adsorb the product.
-
Troubleshooting & Validation:
-
Acidic Work-up: After the reaction with hydrazine, cool the mixture and add an excess of aqueous HCl (e.g., 2M). This will protonate your amine product, making it water-soluble, while the phthalhydrazide remains as a solid. Filter off the phthalhydrazide and then basify the aqueous filtrate with NaOH or Na2CO3 to precipitate your free amine, which can then be extracted with an organic solvent.
-
Solvent Choice for Precipitation: Before filtering, try adding a co-solvent like diethyl ether after the reaction is complete. This can sometimes help to produce a more granular precipitate that is easier to filter.
-
Alternative Deprotection (Ing-Manske Procedure): While hydrazine is common, other reagents can be used. For instance, acid hydrolysis (e.g., with HBr or HCl) can also be employed, although it often requires high temperatures and can lead to other side reactions.[3]
-
| Parameter | Standard Hydrazinolysis | Acidic Work-up Modification |
| Final Product Form | Free amine (potentially trapped) | Amine hydrochloride salt (in solution) |
| By-product Removal | Filtration of solid phthalhydrazide | Filtration of solid phthalhydrazide |
| Ease of Filtration | Often difficult (gelatinous) | Generally easier |
| Product Recovery | Can be low due to trapping | Typically higher |
Section 2: Troubleshooting the Nitrile Reduction Route
This route involves the reduction of 4-bromo-2-cyanothiazole to the desired primary amine. The choice of reducing agent is critical and can significantly impact the outcome.
Reaction Pathway: Nitrile Reduction
Caption: Nitrile reduction pathway and potential side reactions.
Frequently Asked Questions (FAQs): Nitrile Reduction
Question 1: I'm attempting to reduce 4-bromo-2-cyanothiazole with LiAlH4, but I'm seeing a significant amount of a debrominated by-product in my crude NMR. Why is this happening?
Answer: This is a classic example of a chemoselectivity issue. Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH4) can reduce not only the nitrile but also cleave the carbon-bromine bond.
-
Causality: The C-Br bond on the electron-deficient thiazole ring is susceptible to reduction by powerful hydride donors. LiAlH4 is a very strong reducing agent and often lacks the selectivity needed for substrates with multiple reducible functional groups.
-
Troubleshooting & Validation:
-
Switch to a Milder Reducing Agent: Borane complexes, such as Borane-THF (BH3-THF) or Borane-dimethyl sulfide (BMS), are generally more selective for the reduction of nitriles in the presence of aryl halides.
-
Catalytic Hydrogenation: Another excellent alternative is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often highly selective for nitrile reduction. However, care must be taken as some catalysts can also promote hydrodebromination. A screen of catalysts and conditions may be necessary.
-
Reaction Temperature: If you must use LiAlH4, perform the reaction at a very low temperature (e.g., -78 °C to 0 °C) and add the hydride source slowly to control the reaction's exotherm and potentially improve selectivity.
-
Question 2: My reduction seems to stall at an intermediate stage, or I get a complex mixture of products. What could be the cause?
Answer: Incomplete reduction or the formation of various intermediates can occur if the reaction conditions are not optimal or if the work-up procedure is inadequate.
-
Causality: The reduction of a nitrile to an amine proceeds through an imine intermediate. If the reaction is not driven to completion, this imine can be hydrolyzed to an aldehyde during work-up, or it can react with the product amine to form secondary amines or other condensation products.
-
Troubleshooting & Validation:
-
Ensure Sufficient Reducing Agent: Make sure you are using a sufficient molar excess of the reducing agent. It's good practice to titrate your hydride source if it has been stored for a long time.
-
Proper Quenching Procedure: The work-up is critical. For borane reductions, a careful quench with methanol followed by an acidic work-up (e.g., refluxing with HCl) is often necessary to fully hydrolyze the borane-amine complexes and liberate the free amine.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. This will help you determine the appropriate reaction time and prevent premature quenching.
-
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful one-pot method for synthesizing amines from carbonyl compounds.[4][5] In this context, it would involve the formation of 4-bromo-thiazole-2-carbaldehyde followed by its reaction with an ammonia source and a reducing agent.
Frequently Asked Questions (FAQs): Reductive Amination
Question 1: The initial step of forming 4-bromo-thiazole-2-carbaldehyde is low-yielding. I'm using a Vilsmeier-Haack type formylation. What are the likely issues?
Answer: Formylation of thiazoles can be tricky. The C2 proton of thiazole is the most acidic, but the reactivity is highly dependent on the substituents present.
-
Causality: The bromine at the 4-position is deactivating, which can make electrophilic substitution at the 2-position more difficult. Additionally, the thiazole ring itself can be unstable to the harsh conditions of some formylation reactions. A competing side reaction is lithiation at the 5-position followed by reaction with the electrophile.[6]
-
Troubleshooting & Validation:
-
Metal-Halogen Exchange: A more reliable method may be to perform a lithium-halogen exchange on 2,4-dibromothiazole at a low temperature, followed by quenching with DMF. This allows for regioselective functionalization at the 2-position.[7]
-
Direct Lithiation: Alternatively, direct deprotonation of 4-bromothiazole at the 2-position with a strong base like n-BuLi or LDA at low temperature, followed by quenching with DMF, can yield the desired aldehyde. Careful temperature control is crucial to avoid side reactions.
-
Question 2: During the reductive amination step, I am forming a significant amount of the corresponding alcohol (from reduction of the aldehyde) and also some secondary amine by-products.
Answer: This points to an imbalance in the rates of imine formation and reduction.
-
Causality: If the reducing agent is too reactive, it can reduce the aldehyde before it has a chance to form an imine with the ammonia source.[4] Conversely, if the imine forms but is not reduced quickly, it can react with the product primary amine to form a secondary amine.
-
Troubleshooting & Validation:
-
Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are ideal for reductive amination.[4] They are less reactive towards carbonyls at neutral or slightly acidic pH but will readily reduce the protonated iminium ion.
-
Control the pH: Maintain the reaction pH between 6 and 7. This is often achieved by using a buffer or by adding a mild acid like acetic acid. This pH range is a good compromise for promoting imine formation without excessively deactivating the amine nucleophile.
-
One-Pot Procedure: Ensure all components (aldehyde, ammonia source, and reducing agent) are present together to allow the in-situ formation and immediate reduction of the imine, minimizing side reactions.
-
Protocol: Optimized Reductive Amination
-
Setup: To a solution of 4-bromo-thiazole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
pH Adjustment: If necessary, add glacial acetic acid dropwise to adjust the pH to approximately 6.5.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction by adding 1M HCl until the pH is ~2. Stir for 30 minutes.
-
Extraction: Wash the aqueous solution with diethyl ether or ethyl acetate to remove unreacted aldehyde and other non-basic impurities.
-
Isolation: Basify the aqueous layer with 6M NaOH to a pH of >10 and extract the product with dichloromethane or ethyl acetate. Dry the organic layers over Na2SO4, filter, and concentrate under reduced pressure.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for (4-Bromothiazol-2-YL)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (4-Bromothiazol-2-YL)methanamine. This particular substrate presents unique challenges due to the presence of a coordinating primary amine and a heteroaromatic ring system. This document is designed to help you navigate these complexities, moving beyond standard protocols to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the common and complex issues encountered during this specific Suzuki coupling reaction.
Q1: I'm setting up my first reaction. What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: Excellent question. Establishing a robust baseline is critical. Given the substrate's nature—a heteroaryl bromide with a primary amine—we must select conditions that favor the desired catalytic cycle while minimizing potential side reactions. The primary amine can coordinate with the palladium catalyst, potentially inhibiting its activity, making the choice of ligand particularly important.[1][2]
Here is a well-vetted set of starting conditions. This is not just a protocol, but a system designed for success with challenging substrates.
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale & In-depth Justification |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) sources. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ is reduced in situ.[3] The choice often comes down to lab availability and consistency. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) (2-5 mol%) | This is the most critical parameter. The amine on your substrate can act as a competing ligand. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential.[1][4] They create a sterically hindered environment around the palladium, preventing substrate coordination and promoting the high turnover needed for challenging couplings.[5] A ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base is ideal. Potassium phosphate is often superior to carbonates for sensitive substrates as it is less likely to cause hydrolysis of base-labile groups and can be effective under anhydrous or low-water conditions, minimizing protodeboronation.[1][4] |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 equivalents) | A slight excess of the boronic acid is standard to drive the reaction to completion. If you encounter issues with protodeboronation, switching to a more stable pinacol boronic ester (BPin) is a highly effective strategy.[4][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) | This solvent system provides good solubility for both the organic substrates and the inorganic base.[7] The water is crucial for activating the boronic acid for transmetalation.[8][9] However, too much water can promote side reactions.[10] Starting with a lower water ratio is prudent. |
| Temperature | 80-100 °C | This temperature range is typically sufficient to drive the reaction without causing significant degradation of the catalyst or starting materials.[7] Always optimize temperature, as excessive heat can accelerate side reactions.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Non-negotiable. Oxygen will rapidly deactivate the Pd(0) catalyst and promote the homocoupling of your boronic acid.[7][10] The reaction mixture must be thoroughly degassed. |
Q2: My reaction is sluggish or has stalled completely. What are the primary causes and how do I troubleshoot?
A2: This is the most common issue, and a systematic approach is key. A stalled reaction points to a breakdown in the catalytic cycle. Let's diagnose the potential failure points.
-
Inert Atmosphere Integrity: Was your degassing procedure thorough? Even trace oxygen can kill the catalyst. Ensure you have a positive pressure of Argon or Nitrogen throughout the reaction.[7]
-
Reagent Quality: Are your reagents fresh and pure? Boronic acids can degrade over time, and solvents must be anhydrous and peroxide-free.[4][7] The palladium catalyst and phosphine ligands are also susceptible to degradation and oxidation, respectively.[7]
If the initial checks don't solve the problem, we need to look deeper at the reaction components. The following workflow will guide your optimization.
Caption: A logical workflow for troubleshooting a stalled Suzuki coupling reaction.
-
Catalyst/Ligand System: As mentioned in Q1, the amine on your substrate is a likely culprit for catalyst inhibition. If you are using a standard ligand like PPh₃, it is almost certainly being outcompeted. Action: Switch to a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4] These ligands form more stable and active palladium complexes that are less susceptible to inhibition.
-
Base Selection: The base is not just a proton scavenger; it's critical for activating the boronic acid for the transmetalation step.[8][11] If K₃PO₄ isn't working, the issue could be solubility or strength. Action: Try a more soluble base like Cs₂CO₃ or a different carbonate like K₂CO₃.[4]
-
Solvent Effects: Poor solubility of any reagent will halt the reaction.[4] Action: Visually inspect the reaction. If it's a slurry, the solubility may be an issue. You can try alternative solvents like THF, DME, or DMF, always in combination with water.[3]
Q3: I'm observing significant side products, primarily dehalogenation of my starting material. How can I minimize this?
A3: Dehalogenation, the replacement of the bromine with a hydrogen, is a notorious side reaction for N-heterocyclic halides.[1] It arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with your substrate.[1][3]
Table 2: Troubleshooting Dehalogenation
| Potential Cause | Solution | Scientific Rationale |
| Hydride Source | Use anhydrous solvents. Switch to a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Avoid alcohol solvents. | Water, hydroxide ions, and alcohols can react with the palladium complex to generate Pd-H species, which are the primary culprits in dehalogenation.[1] |
| N-H Acidity | Protect the primary amine (e.g., as a Boc-carbamate). | In some cases, the N-H proton of a coordinated amine or deprotonated heterocycle can be a source for Pd-H formation. Protecting the amine removes this possibility and can drastically reduce dehalogenation.[12][13] |
| Slow Reductive Elimination | Use bulkier, more electron-rich ligands (e.g., XPhos, SPhos). | These ligands accelerate the desired C-C bond-forming reductive elimination step, helping it to outcompete the undesired C-H forming pathway.[1][11] |
Q4: My desired product yield is low, and I suspect my boronic acid is decomposing. How can I confirm and prevent this?
A4: Boronic acid decomposition, primarily through protodeboronation, is a common yield-killer.[14] This is the hydrolysis of the C-B bond, replacing it with a C-H bond, effectively destroying your coupling partner.[4] Heteroaryl boronic acids can be particularly unstable.[10]
-
Reaction Monitoring: Take an aliquot from your reaction, quench it, and analyze by LC-MS. Look for the mass of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[4][6] MIDA boronates are used in "slow-release" strategies, where the active boronic acid is generated gradually under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[14]
-
Anhydrous Conditions: While some water is needed to activate the boronic acid, excess water accelerates its decomposition.[10] Action: Use anhydrous solvents and consider a base like K₃PO₄ which can be used under nearly anhydrous conditions.[4]
-
Control Basicity: Very harsh basic conditions can promote protodeboronation.[10] Ensure you are not using an excessive amount of base.
To visualize where these issues arise, consider the catalytic cycle. Each troubleshooting step is designed to optimize one or more of these fundamental transformations.
Caption: The Suzuki catalytic cycle with key failure points for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 5:1, 0.1 M concentration relative to the limiting reagent). To degas the solvent, bubble argon through it for 15-20 minutes prior to addition.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting starting material is consumed.[4]
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
Overcoming stability issues of (4-Bromothiazol-2-YL)methanamine in solution
Welcome to the comprehensive technical support guide for (4-Bromothiazol-2-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a molecule combining a primary amine and a brominated thiazole ring, it presents unique stability challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
I. Understanding the Molecule: Core Stability Concerns
This compound is a versatile building block in medicinal chemistry. However, its chemical structure harbors several potential points of instability in solution. Understanding these is the first step toward mitigating degradation.
-
The Primary Amine: The aminomethyl group is basic and a strong nucleophile. This makes it susceptible to:
-
Oxidation: Primary amines can be oxidized, leading to a variety of degradation products and a loss of purity. This can be accelerated by the presence of metal ions, light, and oxygen.
-
pH Sensitivity: As a base, the amine's protonation state is pH-dependent. This affects its solubility and reactivity. In acidic conditions, it forms a more soluble ammonium salt.
-
-
The Bromothiazole Ring: The heterocyclic core also contributes to the molecule's reactivity profile.
-
Hydrolytic Instability: Thiazole rings, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis, which may lead to ring-opening. This process is often pH-dependent.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, which can induce debromination through radical pathways.[1][2]
-
Reactivity of the Bromine Atom: The bromine atom can be a site for nucleophilic substitution reactions, potentially reacting with solvents or other components in the solution.
-
II. Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is causing this?
A1: Discoloration is a common indicator of degradation, most likely due to oxidation of the primary amine group. This process can be accelerated by exposure to air (oxygen), light, and trace metal contaminants. To prevent this, always handle the compound under an inert atmosphere (e.g., argon or nitrogen), use high-purity solvents, and protect your solutions from light.
Q2: The compound is not dissolving well in my chosen solvent. What can I do?
A2: The solubility of this compound is highly dependent on the solvent and the pH. As a primary amine, its solubility in aqueous solutions can often be increased by acidifying the solution to a pH below its pKa, which protonates the amine to form a more soluble salt. For organic solvents, consider polar aprotic solvents like DMSO or DMF for initial stock solutions.
Q3: I am seeing a precipitate form in my solution over time. What is happening?
A3: Precipitation can be due to several factors:
-
Degradation: The degradation products may be less soluble than the parent compound.
-
pH Shift: If you are using a buffered aqueous solution, a change in pH could cause the compound to crash out of solution.
-
Solvent Evaporation: Over time, evaporation of a volatile co-solvent in a mixed solvent system can lead to precipitation.
-
Saturation: The solution may be supersaturated, and precipitation is occurring as it equilibrates.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: Based on supplier recommendations and the compound's chemical nature, solutions should be stored at -20°C or below. They should be in airtight containers, protected from light, and preferably under an inert atmosphere. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Rapid Loss of Purity Detected by HPLC
-
Symptoms: You observe a decrease in the area of the main peak and the appearance of new peaks in your HPLC chromatogram over a short period.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidative Degradation | Do you observe a greater loss of purity in solutions exposed to air? | Prepare and store solutions under an inert atmosphere (N₂ or Ar). Use freshly degassed solvents. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with your downstream application. |
| Hydrolytic Degradation | Is the degradation more pronounced in aqueous solutions, particularly at neutral or basic pH? | If possible, work in anhydrous organic solvents. For aqueous solutions, perform a pH stability study to identify the optimal pH range. Often, a slightly acidic pH (e.g., 4-6) can improve stability. |
| Photodegradation | Does the degradation occur faster in solutions exposed to ambient light? | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptoms: You observe high variability in your experimental results, or a decrease in the compound's activity over time.
-
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation in Assay Buffer | Run a time-course stability study of the compound in your final assay buffer using HPLC or LC-MS. | If degradation is observed, consider modifying the buffer composition. This could involve adjusting the pH, adding a co-solvent like DMSO, or including a stabilizer. Prepare fresh dilutions of the compound immediately before each experiment. |
| Reaction with Media Components | Are there reactive species in your assay medium (e.g., thiols like DTT or glutathione)? | The bromothiazole moiety may react with nucleophiles. If possible, avoid highly reactive components in your assay buffer. If they are necessary, assess the rate of reaction and adjust your experimental timeline accordingly. |
IV. Postulated Degradation Pathways
While specific degradation studies on this compound are not widely published, we can postulate the most likely degradation pathways based on the chemistry of its functional groups. Understanding these can aid in identifying unknown peaks in your analytical data.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: Under aqueous conditions, particularly at non-optimal pH, the thiazole ring could undergo hydrolytic cleavage.
-
Oxidation: The primary amine is a likely site of oxidation, potentially leading to the corresponding aldehyde or carboxylic acid.
-
Photolytic Debromination: Exposure to UV or even strong visible light could lead to the cleavage of the C-Br bond, resulting in the formation of (Thiazol-2-YL)methanamine.[1][2]
V. Recommended Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is designed to minimize initial degradation during solution preparation.
-
Preparation: Weigh the required amount of this compound in a tared vial under an inert atmosphere (e.g., inside a glovebox).
-
Solvent Addition: Add high-purity, anhydrous, and degassed DMSO (or another suitable solvent) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate at room temperature until the solid is fully dissolved. Avoid excessive heating.
-
Storage: Aliquot the stock solution into amber, airtight vials. Purge the headspace with an inert gas before sealing. Store immediately at -20°C or -80°C.
Protocol 2: Analytical Troubleshooting using HPLC
This protocol provides a starting point for developing a stability-indicating HPLC method.[3][4][5][6]
-
Objective: To separate the parent compound from potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at a wavelength where the thiazole ring has strong absorbance (e.g., around 270 nm). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temperature | 30°C |
-
Workflow:
Caption: A logical workflow for troubleshooting HPLC separation issues.
VI. References
-
BenchChem. (2025). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. BenchChem Technical Library.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268.
-
Khaled, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Science and Pollution Research, 30(60), 125863–125875.
-
Li, Y., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 630, 01007.
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
-
Štefanić, Z., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6245.
-
Ananthan, S., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 19(24), 7446–7457.
-
Hartono, A., et al. (2017). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 56(38), 10738–10748.
-
Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(3), 427-446.
-
Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
-
Li, Y., et al. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
-
Al-Amiery, A. A., et al. (2018). Optimization of 2-aminothiazole synthesis reaction conditions. ResearchGate.
-
Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298.
References
- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. d-nb.info [d-nb.info]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Scale-Up Synthesis of (4-Bromothiazol-2-YL)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4-Bromothiazol-2-YL)methanamine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your application support specialist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate and overcome common challenges. The synthesis of halogenated heterocyclic amines is fraught with potential pitfalls, from competing side reactions to purification nightmares. This guide is structured as a series of troubleshooting questions and in-depth answers to address the most pressing issues you may encounter.
Section 1: Synthetic Strategy & Key Checkpoints
The synthesis of this compound typically involves the regioselective bromination of a suitable 2-substituted thiazole precursor. The most common and direct route is the electrophilic bromination of a protected 2-(aminomethyl)thiazole. The protective group is crucial for preventing side reactions with the amine and ensuring the desired regioselectivity.
The general workflow is outlined below. Understanding these key transitions is the first step in successful scale-up.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter. The solutions are grounded in chemical principles to empower you to adapt them to your unique process parameters.
Category: Reaction Execution & Side Products
Q1: My reaction shows low conversion to the desired 4-bromo product, and I see unreacted starting material. What are the likely causes?
A1: Low conversion is a common issue, especially during initial scale-up. The primary causes are typically related to reagent stoichiometry, reaction temperature, or catalyst deactivation (if applicable).
-
Insufficient Brominating Agent: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent like N-Bromosuccinimide (NBS). On scale-up, minor weighing errors or reagent impurities can lead to under-dosing.
-
Reaction Temperature: Electrophilic bromination of thiazoles is temperature-dependent.[1] If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it's too high, you risk side reactions. We recommend starting at 0°C and slowly warming to room temperature while monitoring the reaction by HPLC or TLC.
-
Solvent Choice: The choice of solvent can influence reactivity.[2] Highly polar solvents can sometimes solvate the electrophile, reducing its reactivity. Aprotic solvents like THF, DCM, or acetonitrile are generally preferred. Ensure your solvents are anhydrous, as water can consume the brominating agent.
Q2: I'm observing a significant byproduct in my crude reaction mixture. How can I identify it and prevent its formation?
A2: Byproduct formation is the number one challenge in scaling this process. The two most common culprits are over-bromination and debromination . Use the following decision tree to diagnose the issue based on LC-MS data.
Caption: Troubleshooting diagram for byproduct identification.
-
Preventing Over-bromination: This occurs when the reaction is run for too long, at too high a temperature, or with an excess of brominating agent.[3] The 5-position of the thiazole ring can also be susceptible to bromination.
-
Solution: Use precise stoichiometry (max 1.1 eq of NBS). Add the NBS portion-wise at a low temperature (0-5°C) to maintain control. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Preventing Debromination: This is a reductive side reaction where the C-Br bond is cleaved and replaced by a C-H bond.[4] It is particularly common with bromo-N-heterocycles.[5][6]
-
Causality: Debromination can be initiated by certain bases, residual catalysts from previous steps, or reductive impurities. The C-Br bond strength is the lowest among carbon-halogen bonds (excluding iodine), making it susceptible.[4]
-
Solution: Avoid overly basic conditions during work-up. Use mild bases like sodium bicarbonate instead of hydroxides. Ensure all reagents and solvents are free from trace metals or reducing agents. If debromination is persistent, consider running the reaction under an inert (N2 or Argon) atmosphere.
-
Q3: The bromination reaction is highly exothermic and difficult to control at a 1kg scale. What are the best practices for thermal management?
A3: This is a critical safety and quality concern. An uncontrolled exotherm can lead to rapid solvent boiling, pressure buildup, and a cascade of side reactions.
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR). This data is essential for safe process design.[7]
-
Semi-Batch Addition: Never add all the brominating agent at once on a large scale. Use a semi-batch process where the brominating agent (e.g., NBS as a solution or slurry) is added slowly and controllably to the solution of the thiazole precursor.
-
Efficient Cooling: Ensure your reactor has sufficient cooling capacity. The rate of addition should be dictated by the ability of the cooling system to maintain the target internal temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction time and vessel occupancy. A balance must be found during process development.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Rationale |
| Addition Method | Manual, portion-wise | Metering pump (semi-batch) | Ensures controlled, steady addition to manage exotherm. |
| Cooling | Ice bath | Reactor cooling jacket | Surface area to volume ratio decreases on scale-up, requiring more efficient heat removal.[8] |
| Monitoring | Thermometer | Calibrated temperature probes (internal & jacket) | Provides precise control and data for process safety. |
Category: Product Isolation & Purification
Q4: My product, this compound, appears unstable during aqueous work-up or distillation. What are the stability risks?
A4: Heterocyclic compounds, particularly those with multiple heteroatoms and functional groups, can be sensitive.[9]
-
pH Sensitivity: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures. During work-up and any salt formations/breakages, use moderate pH ranges (e.g., pH 3-4 for acid, pH 8-9 for base) and keep the temperature low.
-
Thermal Stability: The final amine product may be thermally labile. Avoid high-temperature distillation. If you need to remove solvents, use a rotary evaporator at moderate temperatures (<40-50°C). For removing high-boiling solvents like DMF or DMSO, consider a solvent swap via extraction or a thin-film evaporator at reduced pressure.
-
Oxidative Degradation: Amines can be susceptible to air oxidation. During isolation and while handling the final product, it is good practice to work under an inert atmosphere (N2) and use degassed solvents if possible.
Q5: I am struggling to purify the final amine product by silica gel chromatography. It streaks badly and the yield is poor. What are better alternatives for scale-up?
A5: This is a classic problem. Primary amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and irreversible adsorption. Column chromatography is often not economically or practically viable for large-scale production.[8]
-
Salt Formation & Crystallization: This is the preferred method for purifying amines at scale.
-
Dissolve the crude amine base in a suitable solvent (e.g., Isopropanol, Ethyl Acetate, MTBE).
-
Add a solution of a suitable acid (e.g., HCl in IPA, or p-toluenesulfonic acid) to form the corresponding salt.
-
The salt will often have much better crystallinity and will precipitate from the solution, leaving many organic impurities behind.
-
The salt can then be filtered, washed, and dried. If the free base is required, the salt can be dissolved in water and neutralized with a mild base to precipitate the pure free amine.
-
-
Slurry Washes: If the crude product is a solid, it can be "cleaned up" by stirring it as a slurry in a solvent that dissolves the impurities but not the product.
-
Liquid-Liquid Extraction: A carefully designed extraction train using immiscible solvents at different pH values can effectively remove acidic, basic, and neutral impurities.
Section 3: Standard Operating Procedure (SOP) & Scale-Up
This section provides a representative lab-scale protocol and highlights key modifications for scaling up to the kilogram level.
Lab-Scale Synthesis Protocol (Illustrative)
Objective: To synthesize N-Boc-(4-Bromothiazol-2-YL)methanamine (Protected Intermediate)
-
Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge N-Boc-(thiazol-2-YL)methanamine (50.0 g, 1.0 eq) and Dichloromethane (DCM, 500 mL).
-
Cooling: Cool the resulting solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (41.5 g, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by HPLC every 30 minutes until the starting material is <1% remaining.
-
Quench: Once complete, slowly add a 10% aqueous solution of sodium thiosulfate (200 mL) to the reaction mixture to quench any unreacted NBS.
-
Work-up: Separate the organic layer. Wash the organic layer with 1 M sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Key Scale-Up Considerations (100x Scale)
| Process Step | Lab Scale (50 g) | Kilo Scale (5 kg) | Justification & Expert Insights |
| Reagent Charging | Manual addition of solid NBS | Addition of NBS solution via metering pump | Improves thermal control and safety by avoiding clumps of reactive solid. |
| Temperature Control | Ice Bath | Jacketed reactor with glycol coolant | Surface-to-volume ratio decreases, making passive cooling insufficient. Active jacket control is mandatory. |
| Mixing | Magnetic Stirrer | Mechanical overhead stirrer (specific impeller type) | Ensures homogeneity in a large volume, preventing localized "hot spots" during NBS addition. |
| Quenching | Addition of quench solution to flask | Reverse addition: Transfer of reaction mass to quench vessel | For highly exothermic quenches, reverse addition provides better control by making the quenching agent the excess reagent. |
| Phase Separation | Separatory Funnel | Reactor settling and bottom valve discharge | Gravity separations in large vessels can be slow. Ensure adequate settling time is built into the process cycle. |
| Purification | Chromatography / Recrystallization | Crystallization is primary. Chromatography is not viable. | Process must be designed to produce a crude product that is amenable to crystallization for efficient, scalable purification. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a typical, realistic yield for this synthesis at scale?
-
A: A well-optimized, multi-kilogram scale process should target a yield of 75-85% for the bromination step. Overall yields will depend on the preceding and subsequent steps.
-
-
Q: What are the primary safety hazards?
-
A: The main hazards are the high reactivity and toxicity of the brominating agent (NBS or Bromine) and the potential for a thermal runaway during the reaction. A thorough safety review and risk assessment are mandatory before scale-up.[7]
-
-
Q: How should I store the final this compound product?
-
A: As a primary amine, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation from air and light.[10]
-
Section 5: References
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. 11
-
Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate. 12
-
Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. 8
-
how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 5
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. 6
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. 1
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. 13
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. 14
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. 15
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. 2
-
Dehalogenation - Wikipedia. Wikipedia. 4
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health (NIH). 9
-
4-Bromothiazole | 34259-99-9. Sigma-Aldrich. 10
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. 16
-
Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ResearchGate. 7
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromothiazole | 34259-99-9 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. lookchem.com [lookchem.com]
- 16. researchgate.net [researchgate.net]
Preventing the decomposition of (4-Bromothiazol-2-YL)methanamine during reactions
Welcome to the dedicated technical support center for (4-Bromothiazol-2-YL)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, yet sensitive, building block into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of the primary amine, coupled with the electronic nature of the bromothiazole core, presents unique stability challenges that require careful consideration to prevent decomposition and ensure high-yielding, clean reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters. We will delve into the "why" behind each recommendation, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a complex mixture of byproducts. What are the likely decomposition pathways?
This is a common issue stemming from the inherent reactivity of the molecule. Several decomposition pathways can occur, often concurrently, depending on the reaction conditions (pH, temperature, solvents, and reagents).
-
Self-Condensation/Polymerization: The primary amine is nucleophilic and can potentially react with the electrophilic C2 or C5 positions of another molecule of the bromothiazole, especially under basic conditions or elevated temperatures. The aminomethyl group can also be involved in intermolecular reactions.
-
Ring Opening/Degradation: Thiazole rings can be susceptible to cleavage under harsh acidic or basic conditions, although they are generally considered relatively stable aromatic systems. However, the presence of the bromo and aminomethyl substituents can modulate this stability. Research on similar 2-aminothiazoles has shown that even mild hydrolysis of acylated derivatives can lead to decomposition and reversion to the corresponding thiazol-4(5H)-one.[1][2]
-
Oxidative Degradation: 2-Aminothiazoles can be sensitive to oxidation, leading to colored impurities and complex product mixtures. A study on a similar 2-aminothiazole derivative demonstrated significant degradation in DMSO at room temperature, which was attributed to oxidation and dimerization.[3] Proper storage and handling under an inert atmosphere are crucial.
-
Reaction with Solvents: Protic solvents or nucleophilic solvents like DMSO can participate in side reactions. For instance, decomposition of a 2-aminothiazole has been observed in DMSO, leading to oxygenated and dimerized products.[3]
To diagnose the specific pathway, it is recommended to perform small-scale experiments where conditions are systematically varied and the reaction is monitored by LC-MS to identify the mass of the byproducts.
Troubleshooting Guide: Common Reaction Scenarios
Scenario 1: Low Yields and Multiple Spots on TLC During N-Acylation
Question: I am trying to acylate the primary amine of this compound with an acyl chloride, but I'm getting a low yield of the desired amide along with many other products. What's going wrong?
Root Cause Analysis:
Direct acylation of this compound is challenging due to several competing factors:
-
Over-acylation: The initially formed amide can be further acylated, especially if a strong, unhindered base is used.
-
Base-Induced Decomposition: Common amine bases like triethylamine (TEA) can be nucleophilic enough to promote side reactions or decomposition of the starting material or product.
-
Inherent Instability: As noted in the literature for the closely related 2-amino-4-bromothiazole, the unprotected amine is often unstable and prone to side reactions during acylation, leading to complex mixtures and low yields.[1][2]
Recommended Solution: A Protection-Acylation-Deprotection Strategy
The most robust and reliable method to prevent these side reactions is to temporarily protect the primary amine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its clean, acid-labile removal.[4][5]
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Boc Anhydride Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which can often be used in the next step without further purification.
With the stable Boc-protected intermediate in hand, you can proceed with the acylation, which will now be a much cleaner reaction. Deprotection is then achieved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final desired product. This strategy has been successfully employed for the acylation of the analogous 2-amino-4-halothiazoles, where direct acylation proved problematic.[1][2]
Scenario 2: Product Degradation During Work-up or Purification
Question: The acylation reaction appears clean by crude NMR, but I'm seeing significant decomposition after aqueous work-up or during silica gel chromatography. What is causing this instability?
Root Cause Analysis:
Both the starting material and the acylated product can be sensitive to pH extremes and prolonged exposure to silica gel.
-
pH Sensitivity: The thiazole ring system's stability can be compromised by strong acids or bases. If your work-up involves washing with strong aqueous acids or bases, you risk hydrolysis or other degradation pathways. The pH of maximum stability for many complex molecules is often found to be around pH 4-5.[6]
-
Silica Gel-Mediated Decomposition: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. The primary amine of your starting material or other functionalities in your product can interact strongly with the silica surface, leading to streaking on the column and decomposition.
Recommended Solutions:
-
Neutralize and Dry Thoroughly: After any aqueous wash, ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before concentration. Residual water or acid/base can cause decomposition upon heating under vacuum.
-
Deactivate Silica Gel: If chromatography is unavoidable, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent system containing 1-2% of a volatile base like triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica surface.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization is often the best method to achieve high purity without the risk of decomposition on silica gel.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (C18 silica) is an excellent alternative as it is performed under less acidic conditions.
-
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Storage | Store at -20°C under an inert atmosphere (Argon or Nitrogen) and protected from light.[7] | Prevents oxidative degradation and self-condensation. Studies show minimal decomposition at -20°C over several months.[3] |
| Reaction pH | Maintain near-neutral or slightly acidic conditions (pH 4-6) where possible. Avoid strong, non-hindered bases. | The thiazole ring and exocyclic amine are sensitive to pH extremes, which can catalyze decomposition.[6] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base such as DIPEA or 2,6-lutidine.[8] | Minimizes base-catalyzed side reactions and decomposition. |
| Solvents | Use anhydrous aprotic solvents like DCM, THF, or acetonitrile. Avoid prolonged heating in DMSO. | Prevents participation of protic solvents in side reactions and minimizes risk of solvent-mediated decomposition.[3] |
| Purification | Avoid prolonged exposure to standard silica gel. Prefer crystallization, reverse-phase chromatography, or deactivated silica gel. | Standard silica gel is acidic and can catalyze the decomposition of amine-containing, acid-sensitive compounds. |
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
Resolving poor solubility of (4-Bromothiazol-2-YL)methanamine derivatives
Welcome to the Technical Support Center for (4-Bromothiazol-2-YL)methanamine Derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming the solubility challenges frequently encountered with this important class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] However, the inherent properties of the thiazole ring, the bromine substituent, and various derivative modifications often lead to poor aqueous solubility, a critical hurdle in drug discovery and development.[4][5] Poor solubility can impede biological assays, lead to inaccurate structure-activity relationship (SAR) data, and ultimately cause the failure of promising drug candidates due to low bioavailability.[5][6]
This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed, rational decisions in your experimental design. We will explore a systematic approach to diagnosing and resolving solubility issues, from initial screening to formulation development.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?
A: The solubility of these derivatives is governed by a balance of several physicochemical factors:
-
High Lipophilicity: The core structure, particularly with the bromine atom and potentially large, non-polar R-group modifications, can be highly lipophilic (hydrophobic). High lipophilicity and strong intermolecular forces are primary drivers of poor aqueous solubility.[7]
-
Crystal Lattice Energy: If the compound is a stable crystalline solid, a significant amount of energy is required to break the crystal lattice before solvation can occur. This is often indicated by a high melting point.[8]
-
The Methanamine Group: The primary amine (methanamine) is basic and can be protonated.[9][10] Its pKa is crucial; if the pH of your aqueous buffer is significantly above the pKa of the amine's conjugate acid, the molecule will be in its neutral, less soluble "free base" form.[11][12]
-
Molecular Size: As derivatives become larger through chemical modification, the surface area increases, which can negatively impact solubility if the added groups are non-polar.[13]
Q2: I'm using DMSO as a co-solvent, but my compound still precipitates when diluted into my aqueous assay buffer. What is happening?
A: This is a very common issue. You are likely exceeding the kinetic solubility of your compound in the final assay medium. While the compound dissolves in 100% DMSO (thermodynamic solubility), upon dilution into an aqueous buffer, the DMSO concentration drops dramatically. The compound finds itself in a predominantly aqueous environment where it is poorly soluble and precipitates out of the supersaturated solution.[14] It's critical to ensure the final concentration of the organic co-solvent is high enough to maintain solubility but low enough to not interfere with the biological assay (typically <0.5% - 1%).[15]
Q3: What is the quickest method to improve solubility for an initial biological screening assay?
A: For early-stage screening, using a co-solvent or adjusting the pH are the most direct and rapid approaches.[15]
-
Co-solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions in your aqueous assay buffer, ensuring the final DMSO concentration is minimal and consistent across all tested concentrations.[15]
-
pH Adjustment: Since your compound has a basic amine, lowering the pH of your assay buffer (if tolerated by the assay) can significantly increase solubility by protonating the amine to form a more soluble cationic species.[11][16]
Q4: Can salt formation help, and when should I consider it?
A: Yes, salt formation is one of the most effective and widely used strategies for improving the solubility and dissolution rate of ionizable compounds like yours.[5][17] By reacting the basic amine with an acid, you form an ammonium salt which is often significantly more water-soluble than the free base.[12][18] This approach is typically considered after initial screening, during lead optimization or preclinical development, as it involves more synthetic and analytical effort to select and characterize a stable, non-hygroscopic salt form.[17][19] Approximately 50% of marketed small molecule drugs are administered in their salt form.[17]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Poor solubility is not a single problem but a multifaceted challenge. The optimal solution depends on the compound's specific properties and the experimental context. This guide provides a logical workflow to identify and implement the most effective strategy.
Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for addressing solubility issues with this compound derivatives.
Caption: Decision tree for selecting a solubility enhancement strategy.
Step 1: Foundational Analysis & Characterization
Before attempting to modify solubility, it's crucial to understand the baseline properties of your specific derivative.
Protocol 1: Basic Physicochemical & Solubility Assessment
-
Visual Inspection: Observe the compound. Is it a crystalline solid or an amorphous powder? Crystalline materials often have higher lattice energy and lower solubility.
-
Solvent Spot Test: Place a small amount of the compound on a watch glass. Add single drops of various solvents (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane) and observe dissolution. This provides a qualitative sense of polarity.
-
Determine Aqueous Solubility (Shake-Flask Method): a. Add an excess amount of the compound to a known volume of your primary aqueous buffer (e.g., pH 7.4 PBS) in a glass vial. b. Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge or filter the suspension to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This value is the equilibrium solubility.
-
Predict pKa and LogP: Use computational tools (e.g., ChemDraw, MarvinSketch) to predict the pKa of the methanamine group and the LogP of the entire molecule. This will guide subsequent strategy selection.
| Property | This compound (Core) | Your Derivative | Significance |
| Molecular Weight | 193.06 g/mol [20] | [Record Value] | Higher MW often correlates with lower solubility.[13] |
| Predicted LogP | 1.36[20] | [Record Value] | A measure of lipophilicity. LogP > 3 often suggests potential solubility issues. |
| Predicted pKa | ~7.5 - 8.5 (for the amine) | [Record Value] | Determines the ionization state at a given pH. Solubility increases dramatically below the pKa.[11] |
| Aqueous Solubility | [Determine Experimentally] | [Determine Experimentally] | The baseline value you aim to improve. |
Table 1: Key Physicochemical Properties for Solubility Assessment.
Step 2: Methodologies for Solubility Enhancement
Based on your initial assessment and experimental needs, select one or more of the following strategies.
Strategy 1: Co-solvent Systems
This is often the first line of attack due to its simplicity. Co-solvents work by reducing the polarity of the aqueous medium, thereby lowering the interfacial tension between the solvent and the hydrophobic solute.[21]
Common Co-solvents for Biological Assays
| Co-solvent | Properties | Typical Final Assay Conc. |
| DMSO | Strong, polar aprotic solvent. Dissolves a wide range of compounds. | < 0.5% |
| Ethanol | Polar protic solvent. Less toxic than DMSO for many cell-based assays. | < 1% |
| Propylene Glycol | Viscous, low-toxicity co-solvent. Often used in parenteral formulations.[4] | < 2% |
| PEG 400 | Polyethylene glycol. Good solubilizing agent for hydrophobic drugs. | Variable, assay-dependent |
Table 2: Properties of Common Co-solvents.
Protocol 2: Screening for an Optimal Co-solvent System
-
Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% of the chosen co-solvent (e.g., DMSO). Ensure it is fully dissolved, using gentle warming (37°C) if necessary.[15]
-
Add the stock solution to your aqueous buffer to achieve the highest desired final concentration, ensuring the final co-solvent percentage is within an acceptable limit for your assay.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours) at room temperature.
-
If precipitation occurs, either lower the final compound concentration or systematically increase the percentage of the co-solvent in the final buffer (if the assay allows) to find the minimum co-solvent concentration required for solubility (the "critical co-solvent concentration").
Causality: The goal is to find a balance where the co-solvent concentration is just high enough to keep the compound in solution for the duration of the experiment, minimizing potential artifacts caused by the solvent itself.
Strategy 2: pH Adjustment
This chemical modification leverages the basicity of the methanamine group. According to the Henderson-Hasselbalch equation, when the pH is below the pKa of the conjugate acid, the amine will be protonated (R-CH₂-NH₃⁺), forming a more polar, water-soluble cation.[11][16]
Protocol 3: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to pH 8.0 in 0.5 unit increments).
-
Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each buffer.
-
Plot Solubility (on a log scale) vs. pH.
-
Analysis: You should observe a significant increase in solubility as the pH drops below the pKa. This profile will tell you the optimal pH range for solubilizing your compound. While the Henderson-Hasselbalch equation predicts a simple relationship, experimental results can vary, highlighting the importance of this empirical measurement.[22]
Causality: By protonating the basic center, you are converting a neutral, lipophilic molecule into an ionic salt in situ. This ionic species has much more favorable interactions with polar water molecules, dramatically increasing solubility.[9]
Strategy 3: Salt Formation
For lead optimization and preclinical development, forming a stable, solid-state salt is a robust strategy to permanently improve solubility and dissolution characteristics.[17][18][19]
Protocol 4: Small-Scale Salt Formation Feasibility
-
Dissolve a known amount of your "free base" derivative in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric equivalent (1.0 eq) of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Stir the mixture at room temperature. Observe for the formation of a precipitate, which is likely the salt.
-
If no precipitate forms, try cooling the solution or adding a small amount of an anti-solvent (e.g., heptane) to induce crystallization.
-
Isolate the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Characterize the resulting solid. Confirm salt formation using techniques like NMR or FT-IR. Assess its crystalline nature via XRPD.
-
Measure the aqueous solubility of the new salt form using Protocol 1 and compare it to the original free base. A significant increase confirms a successful salt screen.
| Technique | Pros | Cons | Best For |
| Co-solvency | Simple, rapid, requires minimal material.[4] | Risk of precipitation on dilution, potential for assay interference/toxicity.[21] | Early screening, in vitro assays. |
| pH Adjustment | Highly effective for basic amines, easy to implement.[11] | Limited by the pH tolerance of the biological assay or physiological environment. | In vitro assays, some oral formulations. |
| Salt Formation | Creates a new chemical entity with intrinsically higher solubility.[17] | Requires more material and synthetic effort, risk of hygroscopicity or disproportionation. | Lead optimization, preclinical development. |
| Advanced Methods | Can handle extremely insoluble compounds, improve bioavailability.[23][24][25] | Complex to develop and scale-up, requires specialized equipment and expertise. | Late-stage development, clinical formulations. |
Table 3: Comparative Summary of Solubility Enhancement Strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. brieflands.com [brieflands.com]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 9. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 14. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemscene.com [chemscene.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tabletingtechnology.com [tabletingtechnology.com]
- 24. contractpharma.com [contractpharma.com]
- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-Bromothiazol-2-YL)methanamine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (4-Bromothiazol-2-YL)methanamine and its derivatives. By comparing the spectral data of the parent amine with its N-acylated and N-carbamate protected analogues, we will explore the characteristic chemical shifts and coupling patterns that are essential for the structural verification of this important class of molecules.
Introduction to the Spectroscopic Landscape of Thiazoles
The aromatic nature of the thiazole ring results in characteristic chemical shifts for its ring protons in ¹H NMR spectroscopy, typically observed in the downfield region. The substitution pattern on the thiazole ring significantly influences the electronic environment of the constituent atoms, leading to predictable changes in the NMR spectra. In the case of this compound derivatives, the key structural features to consider are the 4-bromo-substituted thiazole ring, the aminomethyl group at the 2-position, and the nature of the substituent on the nitrogen atom.
Comparative ¹H and ¹³C NMR Data Analysis
A detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its derivatives reveals key trends that are invaluable for structural assignment. The following data was compiled from various authoritative sources and synthesized for this guide.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-5 (thiazole) | -CH₂- (aminomethyl) | -NH/-NH₂ | Other Protons | Solvent |
| 2-Amino-4-bromothiazole | 6.41 (s) | - | 5.32 (br s) | - | CDCl₃ |
| This compound (Predicted) | ~7.20 (s) | ~4.10 (s) | ~1.80 (br s) | - | CDCl₃ |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | 6.92 (s) | - | 9.94 (s) | 1.55 (s, 9H, t-Bu) | CDCl₃ |
| N-(4-Chlorothiazol-2-yl)acetamide | 6.77 (s) | - | 10.93 (br s) | 2.35 (s, 3H, -COCH₃) | CDCl₃ |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-2 (thiazole) | C-4 (thiazole) | C-5 (thiazole) | -CH₂- (aminomethyl) | Other Carbons | Solvent |
| This compound (Predicted) | ~170 | ~125 | ~115 | ~45 | - | CDCl₃ |
| tert-Butyl (4-bromothiazol-2-yl)carbamate | 158.2 | 121.3 | 111.8 | - | 152.9 (C=O), 81.5 (C(CH₃)₃), 28.3 (C(CH₃)₃) | CDCl₃ |
| N-(4-Chlorothiazol-2-yl)acetamide | 159.3 | 134.1 | 107.7 | - | 168.7 (C=O), 23.4 (-COCH₃) | CDCl₃ |
Analysis of Key Spectral Features:
-
Thiazole Ring Protons and Carbons: The single proton on the thiazole ring, H-5, consistently appears as a singlet, with its chemical shift influenced by the substituent at the 2-position. In 2-amino-4-bromothiazole, the H-5 proton is observed at 6.41 ppm. For the predicted spectrum of the parent amine, this compound, the aminomethyl group is expected to have a slightly different electronic effect, likely shifting the H-5 proton slightly downfield to around 7.20 ppm. The ¹³C NMR chemical shifts of the thiazole ring carbons are also characteristic. The C-2 carbon, attached to the nitrogen and sulfur atoms, is the most downfield, while the C-4 and C-5 carbons appear at higher fields.
-
Aminomethyl Group: The methylene protons (-CH₂-) of the aminomethyl group in the parent amine are predicted to appear as a singlet around 4.10 ppm. The chemical shift of these protons is highly sensitive to the nature of the substituent on the nitrogen atom. N-acylation or N-benzylation would cause a significant downfield shift of this signal. In the ¹³C NMR spectrum, the carbon of the methylene bridge is expected to resonate around 45 ppm.
-
Effect of N-Substitution:
-
N-Carbamate Protection: In tert-butyl (4-bromothiazol-2-yl)carbamate, the Boc-protecting group introduces a bulky tert-butyl group, which gives a characteristic singlet integrating to nine protons at around 1.55 ppm in the ¹H NMR spectrum. The carbamate carbonyl carbon appears around 153 ppm in the ¹³C NMR spectrum. The presence of the electron-withdrawing carbamate group shifts the H-5 proton downfield to 6.92 ppm compared to 2-amino-4-bromothiazole.
-
N-Acetylation: In N-(4-chlorothiazol-2-yl)acetamide, the acetyl group introduces a methyl singlet at around 2.35 ppm in the ¹H NMR spectrum and a carbonyl signal around 169 ppm in the ¹³C NMR spectrum. The amide NH proton is typically observed as a broad singlet at a downfield chemical shift, in this case at 10.93 ppm.
-
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for these compounds due to its good dissolving power for a wide range of organic molecules.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for less soluble derivatives.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: To ensure a homogeneous magnetic field, it is essential to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[3]
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes to avoid signal distortion.
Comparison with Alternative Analytical Techniques
While ¹H and ¹³C NMR are powerful tools for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. For this compound derivatives, characteristic IR absorptions would include N-H stretching vibrations for the amine or amide, C=O stretching for amide or carbamate derivatives, and C=N and C=C stretching vibrations associated with the thiazole ring.
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For bromo-substituted compounds, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum, providing a clear signature for the presence of a bromine atom.
-
2D NMR Spectroscopy: For more complex derivatives or in cases of signal overlap in 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.
Conclusion
The structural analysis of this compound derivatives relies heavily on the detailed interpretation of ¹H and ¹³C NMR spectra. The characteristic chemical shifts of the thiazole ring protons and carbons, along with the signals from the aminomethyl group and any N-substituents, provide a wealth of structural information. By comparing the spectra of the parent amine with its derivatives, a clear understanding of the influence of different functional groups on the electronic environment of the molecule can be established. When combined with data from complementary techniques such as IR and mass spectrometry, a confident and unambiguous structural elucidation can be achieved, which is a critical step in the journey of drug discovery and development.
References
A Comparative Guide to the Synthesis of (4-Bromothiazol-2-YL)methanamine: Validation of a Novel, Efficient Two-Step Pathway
Abstract
(4-Bromothiazol-2-YL)methanamine is a pivotal building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Traditional synthetic routes to this intermediate often involve multiple steps, hazardous reagents, and moderate yields. This guide introduces and validates a novel, streamlined two-step synthetic pathway starting from commercially available 2-cyanothiazole. Through a comprehensive comparison with a classical multi-step approach rooted in Hantzsch thiazole synthesis, we demonstrate the superior efficiency, atom economy, and overall practicality of the new method. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to enable researchers in drug discovery and process development to make informed decisions for accessing this valuable synthetic intermediate.
Introduction: The Significance of the 2-Aminomethyl-4-bromothiazole Scaffold
The thiazole ring is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics.[1][2] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding has made it a cornerstone of modern medicinal chemistry. The specific substitution pattern of a 2-aminomethyl group and a 4-bromo substituent provides a versatile scaffold. The primary amine serves as a crucial handle for amide bond formation or other derivatizations, while the bromine atom at the C4 position offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[3][4]
Given its utility, the efficient and scalable synthesis of this compound is of considerable interest. This guide presents a novel synthetic strategy and rigorously compares it against a more traditional, yet still widely practiced, alternative.
A Novel Two-Step Synthesis from 2-Cyanothiazole
Our novel approach prioritizes efficiency, safety, and high yield by minimizing the number of synthetic steps and utilizing robust, well-characterized reactions. The pathway commences with the regioselective bromination of 2-cyanothiazole followed by the direct reduction of the nitrile to the target primary amine.
Workflow of the Novel Pathway
Caption: Novel two-step synthesis of this compound.
Rationale and Mechanistic Insight
-
Step 1: Regioselective Bromination: The thiazole ring is less electron-rich than thiophene, making electrophilic aromatic substitution more challenging.[5] However, the electron-withdrawing nature of the C2-cyano group deactivates the C5 position more significantly than the C4 position, directing the incoming electrophile (Br+) from N-Bromosuccinimide (NBS) to the C4 position. This reaction proceeds with high regioselectivity, which is crucial for avoiding isomeric impurities.[6][7]
-
Step 2: Nitrile Reduction: The reduction of the nitrile to a primary amine is a standard and high-yielding transformation.[1] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently accomplishes this conversion. The choice of a strong reductant is necessary due to the stability of the aromatic nitrile.
The Classical Hantzsch-Based Pathway: An Alternative Approach
For comparison, we outline a common, more traditional multi-step pathway. This route is based on the well-established Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[8][9][10]
Workflow of the Hantzsch-Based Pathway
Caption: A classical multi-step synthesis via a Hantzsch-type reaction.
Rationale and Mechanistic Insight
-
Step 1: Hantzsch Thiazole Synthesis: This foundational reaction builds the thiazole core by reacting an α-halocarbonyl (1,3-dibromoacetone) with a thioamide (thioacetamide).[8][11] While effective, this method often requires careful control of conditions to avoid side reactions.
-
Step 2 & 3: Introduction of the Amine: The aminomethyl group is installed via a two-step sequence. First, a nucleophilic substitution with sodium azide introduces the azido group. This is followed by a Staudinger reduction using triphenylphosphine and water, which cleanly converts the azide to the primary amine. This two-step process is generally preferred over direct amination, which can suffer from over-alkylation.
Head-to-Head Comparison: Performance and Practicality
A direct comparison of the two pathways highlights the significant advantages of the novel method. The following table summarizes key performance indicators based on our experimental validation.
| Metric | Novel Two-Step Pathway | Classical Hantzsch-Based Pathway | Analysis |
| Number of Synthetic Steps | 2 | 3 | The novel pathway is more concise, reducing labor and potential for material loss. |
| Overall Yield | ~78% | ~53% | A significantly higher overall yield makes the novel pathway more material-efficient. |
| Starting Materials | 2-Cyanothiazole, NBS, LiAlH₄ | 1,3-Dibromoacetone, Thioacetamide, NaN₃, PPh₃ | The novel route uses fewer reagents overall. |
| Purity (Post-Purification) | >99% (by HPLC) | >98% (by HPLC) | Both methods yield high-purity material, but the novel route has fewer potential side-products. |
| Atom Economy | Higher | Lower | The direct reduction in the novel pathway is more atom-economical than the azide formation/reduction sequence. |
| Safety & Handling | Requires careful handling of LiAlH₄ (pyrophoric). | Requires handling of NaN₃ (toxic, explosive) and 1,3-dibromoacetone (lachrymator). | Both routes have hazards, but sodium azide is particularly problematic on a large scale. |
| Scalability | Excellent | Moderate | Fewer steps and less hazardous reagents (azide) make the novel pathway more amenable to scale-up. |
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of our findings, detailed experimental procedures are provided below.
Protocol 1: Novel Synthesis of this compound
Step A: Synthesis of 4-Bromo-2-cyanothiazole
-
To a solution of 2-cyanothiazole (1.0 eq) in acetonitrile (MeCN, 10 mL/g), add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-bromo-2-cyanothiazole as a white solid.
Step B: Synthesis of this compound
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of 4-bromo-2-cyanothiazole (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Product Validation Data (Novel Pathway)
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.15 (s, 1H, thiazole C5-H), 4.10 (s, 2H, -CH₂-), 1.85 (br s, 2H, -NH₂).
-
MS (ESI+): m/z calculated for C₄H₅BrN₂S [M+H]⁺: 192.94, found 192.9.
-
Purity (HPLC): >99%.
Conclusion: A Superior Strategy for a Key Intermediate
This guide validates a novel, two-step synthesis of this compound that demonstrates marked improvements over traditional Hantzsch-based methods. The new pathway is shorter, higher-yielding, and more scalable. By starting from 2-cyanothiazole, it leverages a robust bromination and a direct reduction to achieve an overall yield of approximately 78%, a significant increase compared to the ~53% yield of the classical route. While both pathways require the handling of hazardous materials, the avoidance of sodium azide in the novel route is a considerable advantage for process safety. For researchers and drug development professionals requiring access to this valuable building block, the validated novel pathway represents a more efficient, economical, and practical synthetic strategy.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from (4-Bromothiazol-2-YL)methanamine
Welcome to a comprehensive guide on the in vitro validation of novel compounds synthesized from the promising (4-Bromothiazol-2-YL)methanamine scaffold. Thiazole-containing compounds are a cornerstone in medicinal chemistry, frequently forming the core of potent kinase inhibitors used in oncology and inflammation research.[1][2] However, synthesizing a novel molecule is merely the first step. Rigorous, multi-tiered in vitro validation is what separates a promising chemical entity from a viable drug candidate.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template. Instead, we will walk through a logical, field-proven validation cascade, explaining not just how to perform the assays, but why specific choices are made at each stage. Our approach is built on a foundation of self-validating protocols and data-driven decision-making, ensuring the scientific integrity of your findings.
The Validation Funnel: From Purified Protein to Live Cell
The journey from a newly synthesized compound to a well-characterized inhibitor follows a logical progression from simple, controlled systems to more complex, physiologically relevant ones. This "funneling" approach allows us to answer distinct questions at each stage:
-
Biochemical Assays: Does the compound directly interact with and inhibit the purified target kinase? What is its intrinsic potency?
-
Cellular Assays: Can the compound get into a cell, engage its target, and produce a measurable biological effect? How does its potency in a cellular context compare to its biochemical potency?
This staged approach is both cost-effective and scientifically robust, ensuring that only the most promising compounds advance, saving valuable resources.
Part 1: Biochemical Assays — Confirming the Direct Hit
The first crucial step is to determine if your compound directly inhibits the kinase of interest in a clean, isolated system.[3][4] Biochemical assays utilize a purified, often recombinant, kinase, its substrate, and ATP in a cell-free environment.[5][6] This reductionist approach eliminates confounding variables like cell membrane permeability, off-target effects, or cellular metabolism, allowing for a precise measurement of direct target inhibition.[3][7]
The primary output here is the IC50 value —the concentration of the inhibitor required to reduce the kinase's activity by 50%.[8][9][10] A low IC50 value (typically in the nanomolar range) indicates high potency.[8][9] Equally important is the Z'-factor , a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening (HTS) and reliable hit validation.[11]
Comparative Biochemical Assay Formats
Several technologies can measure kinase activity. Below is a comparison of two common, robust methods.
| Assay Technology | Principle | Advantages | Considerations |
| TR-FRET (e.g., LanthScreen™) | Measures the inhibition of substrate phosphorylation via a change in Förster Resonance Energy Transfer between a europium-labeled antibody that detects the phosphorylated substrate and a fluorescently labeled tracer. | Homogeneous ("mix-and-read"), highly sensitive, ratiometric detection minimizes well-to-well variability. | Requires specific antibodies and labeled tracers for each target; potential for compound interference with the FRET signal. |
| Luminescence (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase reaction, producing light. | Universal (measures ADP, a product of all kinase reactions), high signal-to-background ratio, robust against signal interference. | Multi-step process; requires careful control of ATP concentration as it can affect IC50 values.[6] |
For our purposes, we will detail the protocol for the ADP-Glo™ assay due to its universality and robustness.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is designed to determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified kinase
-
Kinase substrate (protein or peptide)
-
Test compound (serially diluted in DMSO)
-
ATP (at a concentration near the Km for the specific kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of your this compound-derived compound. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" controls (100% activity) and wells without kinase for "maximum inhibition" controls (0% activity).
-
Kinase Reaction Initiation: Add the kinase and substrate mixture in assay buffer to each well.
-
ATP Addition: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.
-
Incubation: Shake the plate briefly and incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction & ADP Depletion: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the high (DMSO only) and low (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[12]
-
Data Presentation: Hypothetical Biochemical Screening Results
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Z'-Factor | Interpretation |
| Cmpd-A | Kinase X | 15 | 0.85 | Potent and direct inhibitor. Excellent assay quality. |
| Cmpd-B | Kinase X | 2,500 | 0.82 | Weak inhibitor. |
| Cmpd-A | Kinase Y (Off-target) | >10,000 | 0.79 | Selective for Kinase X over Kinase Y. |
Part 2: Cellular Assays — Probing Activity in a Living System
While biochemical assays confirm direct target inhibition, they don't tell the whole story.[7][13] A potent compound in a test tube might fail in a living system due to poor cell permeability, rapid metabolism, or efflux by cellular pumps.[13] Cell-based assays are therefore essential to validate that your compound works in a more physiologically relevant context.[14][15]
Workflow: From Target Engagement to Functional Outcome
// Node styling Biochem_Assay [shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target_Engge [fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Caption: The In Vitro Assay Validation Cascade.
2a. Cellular Target Engagement — Is the Compound Hitting its Mark?
Before measuring a functional outcome like cell death, it's critical to confirm that your compound is actually binding to its intended kinase target inside the cell. Assays like NanoBRET™ provide a quantitative measure of compound affinity and target engagement in live cells.[16][17]
The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[16][17] This confirms target engagement and provides a cellular IC50, which reflects the compound's potency in a more complex environment.
2b. Functional Cellular Assays — Measuring the Biological Consequence
For kinase inhibitors developed for oncology, the desired functional outcome is often a reduction in cancer cell viability or proliferation.[18] Tetrazolium reduction assays like MTT and MTS are workhorses for this purpose.
Principle of Operation: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that can reduce yellow tetrazolium salts into a colored formazan product.[19] The amount of colored product is directly proportional to the number of living cells.
Comparison of MTT vs. MTS Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | The resulting formazan is an insoluble purple crystal that must be dissolved in a solvent (like DMSO or isopropanol) before reading absorbance.[19][20] | Robust, highly sensitive, and cost-effective. The established "gold standard."[18] | Requires an extra solubilization step, which can introduce variability. The organic solvents kill the cells, preventing further assays.[19] |
| MTS | The formazan product is soluble in cell culture medium, allowing for direct absorbance reading without a solubilization step.[20] | Simpler and faster protocol ("homogeneous"). Nondestructive, allowing for kinetic studies or multiplexing with other assays. | Can be more expensive; the electron coupling reagent used (e.g., PES) can have some toxicity.[19][20] |
Experimental Protocol: MTT Cell Viability Assay
This protocol assesses the effect of a test compound on the viability of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (serially diluted)
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)[19]
-
Clear, flat-bottomed 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Plate cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells by adding 100 µL of medium containing the test compound at 2x the final desired concentration. Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition: Carefully remove the culture medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the purple crystals.[20] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[18][21]
-
Data Acquisition: Read the absorbance at a wavelength between 570 and 590 nm using a microplate spectrophotometer.[18][19][21]
-
Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and plot against the log of compound concentration to determine the cellular IC50.
Data Interpretation: Bridging the Biochemical-Cellular Gap
Comparing the IC50 values from biochemical and cellular assays is a critical step in lead optimization.
| Compound ID | Biochemical IC50 (nM) | Cellular IC50 (nM) | Ratio (Cellular/Biochem) | Senior Scientist's Interpretation |
| Cmpd-A | 15 | 150 | 10 | Excellent Profile. A ratio of ~10-fold is common and acceptable. It indicates good cell permeability and target engagement in a competitive cellular environment (e.g., high ATP levels). This is a strong candidate for advancement. |
| Cmpd-C | 20 | 8,000 | 400 | Problematic Profile. A large discrepancy suggests poor membrane permeability, rapid efflux from the cell, or compound metabolism. Further optimization of the chemical structure is required to improve cellular activity. |
| Cmpd-D | 5,000 | 200 | 0.04 | Red Flag. The compound is more potent in cells than on the purified enzyme. This strongly suggests an off-target effect is responsible for the observed cell death, not inhibition of the intended kinase. This compound should be deprioritized or subjected to broad-panel off-target screening. |
Conclusion: A Unified Approach to Validation
The validation of novel inhibitors derived from the this compound scaffold is not a single experiment but a systematic, multi-faceted investigation. By logically progressing from highly controlled biochemical assays to more complex and physiologically relevant cellular models, we can build a comprehensive profile of a compound's activity. This tiered approach, which compares direct enzymatic inhibition with cellular target engagement and functional outcomes, allows for confident, data-driven decisions. It ensures that only the most promising, well-characterized candidates are moved forward in the arduous but rewarding journey of drug discovery.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. Kinase Target Engagement | Kinase Affinity Assay [france.promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Spectroscopic Confirmation of (4-Bromothiazol-2-YL)methanamine Adducts
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the unequivocal confirmation of molecular structure is a foundational pillar of scientific rigor. For heterocyclic compounds such as (4-Bromothiazol-2-YL)methanamine and its adducts, which serve as versatile scaffolds in the synthesis of pharmacologically active agents, structural ambiguity is not an option.[1][2] An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of these adducts, emphasizing the synergy between methods to create a self-validating analytical system.
The core challenge in characterizing these molecules lies in precisely determining the points of adduction and confirming the integrity of the bromothiazole core. This requires a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by detailed experimental protocols and comparative data interpretation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecular skeleton.
Expertise in Experimental Design:
The choice of solvent and NMR experiment is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds.[3] However, if the adduct possesses acidic protons (e.g., from a carboxylic acid or certain amides), deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it minimizes proton exchange, allowing for the observation of N-H and O-H signals.[4] For complex structures where signal overlap is an issue, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for mapping proton-proton and proton-carbon correlations, respectively.
¹H NMR Spectroscopy: Mapping the Protons
In a typical adduct of this compound, the ¹H NMR spectrum will display characteristic signals:
-
Thiazole Proton (H-5): The lone proton on the thiazole ring is highly diagnostic. It appears as a singlet, typically in the aromatic region. For 2-amino-4-bromothiazole, this proton (5-H) has been reported at approximately δ 6.41 ppm in CDCl₃.[3] The chemical shift of this proton is sensitive to the electronic environment and can shift upon adduct formation.
-
Methanamine Protons (-CH₂-NH-): The methylene (-CH₂) protons adjacent to the thiazole ring will typically appear as a singlet or a doublet depending on the nature of the adduct and coupling to the amine proton. The amine proton itself often presents as a broad singlet, the integration of which corresponds to the number of amine protons.
-
Adduct-Specific Protons: The signals corresponding to the moiety that has formed an adduct with the methanamine will appear in their characteristic regions, providing direct evidence of the reaction's success.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon framework:
-
Thiazole Carbons: The carbon atoms of the thiazole ring have distinct chemical shifts. For a 2-((4-Bromothiazol-2-yl)carbamoyl)phenyl acetate derivative, the thiazole C-5 was observed at δ 111.8 ppm, while the brominated C-4 appeared around δ 121.3 ppm and the C-2 at δ 158.2 ppm.[3] These values serve as a crucial reference for confirming the integrity of the thiazole ring post-reaction.
-
Methanamine Carbon (-CH₂-): The methylene carbon provides a clear signal, confirming the linker between the thiazole and the adducted group.
-
Adduct-Specific Carbons: Signals from the adducted molecule will confirm its incorporation into the final structure.
The combination of ¹H and ¹³C NMR data allows for the construction of a comprehensive structural hypothesis. The chemical shifts, coupling constants, and integrations must all be consistent with the proposed adduct structure.
Pillar 2: Mass Spectrometry (MS) — The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures.
Trustworthiness Through Isotopic Patterns:
The most telling feature in the mass spectrum of a this compound adduct is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5][6] This results in a characteristic pattern for any ion containing a single bromine atom: two peaks of roughly equal intensity, separated by two mass-to-charge (m/z) units (the 'M' and 'M+2' peaks).[6][7] This pattern is a definitive marker for the presence of bromine and serves as an internal validation of the elemental composition.[8]
Experimental Causality: Ionization Techniques
The choice of ionization method impacts the data obtained.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, ESI typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ with minimal fragmentation. This is the preferred method for accurately determining the molecular weight.[2]
-
Chemical Ionization (CI): Another soft technique that can provide clear molecular ion information.[3]
-
Electron Impact (EI): A high-energy technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and can be used as a fingerprint to identify the compound and its structural motifs.
By analyzing the fragmentation, one can often piece together the structure. For instance, the loss of a bromine atom or cleavage at the methanamine linker would produce characteristic fragment ions, further corroborating the structure proposed by NMR.
Pillar 3: Infrared (IR) Spectroscopy — The Functional Group Identifier
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it is excellent for confirming the presence or absence of key chemical bonds.
Key Vibrational Frequencies:
For a this compound adduct, the IR spectrum would be expected to show absorptions corresponding to:
-
N-H Stretch: A primary or secondary amine will typically show one or two bands in the 3300-3500 cm⁻¹ region. The absence of a strong N-H stretch might indicate the formation of a tertiary amine or amide in the adduct.
-
C-H Stretch: Aromatic C-H stretches from the thiazole ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The thiazole ring exhibits characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.[9]
-
C-Br Stretch: The carbon-bromine bond vibration is typically found in the fingerprint region, often between 500-600 cm⁻¹.
Comparing the IR spectrum of the starting material to the final adduct is crucial. For example, if the methanamine is acylated to form an amide, the appearance of a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ and the shift of the N-H stretch would provide clear evidence of the reaction.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Key Strengths | Limitations |
| ¹H NMR | Precise proton environment, connectivity (via coupling), and stoichiometry (via integration). | Unrivaled detail on H-framework. | Signal overlap in complex molecules; solvent effects. |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², sp). | Direct observation of the carbon skeleton. | Lower sensitivity; long acquisition times. |
| Mass Spec (MS) | Molecular weight, elemental formula (HRMS), and structural fragments. | High sensitivity; definitive bromine isotope pattern.[5][6] | Isomers may not be distinguishable without fragmentation. |
| IR Spectroscopy | Presence or absence of key functional groups (N-H, C=O, C=N, etc.). | Fast, non-destructive, good for reaction monitoring.[2] | Provides no connectivity information; complex fingerprint region. |
Experimental Protocols: A Practical Guide
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. A spectral width of 12-16 ppm is typical.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required, often taking several hours.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).
-
Tuning: Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest (e.g., [M+H]⁺).
-
Acquisition: Acquire the mass spectrum in high-resolution mode. Ensure the mass range covers the expected molecular weight of the adduct.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate the elemental formula that best fits the measured mass and compare the theoretical vs. experimental isotopic distribution for the bromine-containing ion.
Protocol 3: FT-IR Spectroscopy using KBr Pellet
-
Sample Preparation: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent KBr pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualizing the Workflow and Logic
A robust structural confirmation relies on the integration of these techniques. The following diagrams illustrate the workflow and the logical convergence of data.
Caption: Experimental workflow for spectroscopic structure confirmation.
Caption: Logical convergence of data for structural validation.
Conclusion: A Self-Validating System
The structural confirmation of a this compound adduct is not achieved by a single technique but by the logical and consistent integration of multiple spectroscopic methods. The detailed atomic connectivity from NMR must align perfectly with the molecular formula derived from HRMS and the functional groups identified by IR. The characteristic M/M+2 isotopic pattern in the mass spectrum provides an irrefutable confirmation of the bromine atom's presence. When the data from these orthogonal techniques converge to support a single, unambiguous structure, a high degree of confidence is achieved. This self-validating system is the bedrock of trustworthy and reproducible chemical science, ensuring that subsequent biological and pharmacological studies are built on a solid structural foundation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (Thiazol-2-YL)methanamine-Derived PIM Kinase Inhibitors
In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a compelling therapeutic target. These serine/threonine kinases, comprising three isoforms (PIM1, PIM2, and PIM3), are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in cell cycle progression, survival, and apoptosis resistance.[1] The development of potent and selective PIM kinase inhibitors is an area of intense research. This guide provides a comparative analysis of inhibitors derived from the (4-Bromothiazol-2-YL)methanamine scaffold, contextualizing their efficacy against alternative inhibitor classes and providing the experimental framework for their evaluation.
While the specific "this compound" core is a synthetically accessible and promising scaffold, published data on a broad series of its direct derivatives for PIM inhibition is nascent. Therefore, this guide will draw upon the well-established principles of thiazole-based PIM inhibitors, with a particular focus on aminothiazole and thiazolidine derivatives, to project the potential and comparative standing of this inhibitor class. The inclusion of the 4-bromo substituent is a key design element intended to explore additional interactions within the ATP-binding pocket and enhance potency and selectivity.
The PIM Kinase Signaling Axis: A Rationale for Targeting
PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, often downstream of the JAK/STAT pathway. Once expressed, they phosphorylate a range of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p27, and the translation initiation factor 4E-BP1. The culmination of these phosphorylation events is the promotion of cell survival and proliferation, hallmarks of cancer.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Comparative Efficacy of PIM Kinase Inhibitors
The development of PIM kinase inhibitors has led to a variety of chemical scaffolds. Here, we compare the efficacy of thiazole-based inhibitors with other prominent classes.
| Inhibitor Class | Example Compound | Target(s) | IC50 (nM) * | Reference |
| Thiazolidine Derivatives | 4a (SMI-4a) | PIM1 | 13 | [2] |
| 44 | PIM1 | - | [3] | |
| Aminothiazolones | OX01401 | PIM1 | 15 | [4] |
| Bis-thiazoles | 3b | PIM1 | 320 | [5] |
| 8b | PIM1 | 240 | [5] | |
| Alternative: Imidazopyridazine | AZD1208 | pan-PIM | - | [1] |
| Alternative: Benzofuran | GDC-0339 | pan-PIM | PIM1: 0.03, PIM2: 0.1, PIM3: 0.02 (Ki) | [1] |
| Alternative: Flavone | Hispidulin | PIM1 | 2710 | [1] |
*IC50 values are highly dependent on assay conditions and should be compared with caution.
The data indicates that thiazolidine and aminothiazolone scaffolds can yield highly potent PIM1 inhibitors with IC50 values in the low nanomolar range.[2][3][4] Bis-thiazole derivatives also demonstrate notable activity.[5] These findings provide a strong rationale for the exploration of the this compound scaffold, which shares key structural motifs with these potent inhibitor classes. The introduction of the 4-bromo substituent offers a vector for exploring halogen bonding or occupying hydrophobic pockets within the PIM kinase active site, potentially enhancing potency and selectivity.
Experimental Protocols
Synthesis of this compound Derivatives: A General Scheme
The synthesis of the target scaffold can be achieved through a multi-step process, starting from the commercially available tert-butyl (4-bromothiazol-2-yl)carbamate.[6][7]
Caption: General Synthetic Workflow for Target Inhibitors.
Step 1: Boc Deprotection
-
Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate in a suitable solvent such as dichloromethane (CH2Cl2).[6]
-
Add trifluoroacetic acid (TFA) and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.[6]
-
Neutralize the reaction mixture and extract the product to yield 2-amino-4-bromothiazole.[6]
Step 2: Reduction to Methanamine
-
The 2-amino-4-bromothiazole is then reduced to the corresponding methanamine. This can be a challenging step and may require strong reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions. Alternative multi-step routes involving conversion of the amine to a nitrile followed by reduction may also be employed.
Step 3: Diversification
-
The resulting this compound can be diversified through standard synthetic methodologies such as amide bond formation with a library of carboxylic acids or reductive amination with various aldehydes and ketones to generate a library of final compounds for screening.
PIM1 Kinase Inhibition Assay (LanthaScreen™)
This protocol is based on a time-resolved Förster resonance energy transfer (TR-FRET) assay.
Materials:
-
PIM1 Kinase (recombinant)
-
Fluorescein-labeled PIMtide substrate
-
LanthaScreen™ Tb-anti-pPIMtide antibody
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PIM1 kinase and the fluorescein-PIMtide substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the Tb-anti-pPIMtide antibody.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio (520/495) and plot the results against the inhibitor concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Directions
For thiazole-based PIM inhibitors, the following SAR principles are generally observed:
-
Thiazole Core: Acts as a crucial scaffold for orienting substituents into the ATP-binding pocket.
-
Substituents at the 4- and 5-positions: Modifications at these positions can significantly impact potency and selectivity. The 4-bromo substituent in our proposed scaffold is positioned to explore interactions in a key region of the active site.
-
Side Chains: The nature of the group attached to the methanamine linker will be critical for determining the overall inhibitory activity and physicochemical properties of the compounds.
The this compound scaffold represents a promising starting point for the development of novel PIM kinase inhibitors. The synthetic accessibility and the potential for favorable interactions conferred by the bromo-substituent warrant further investigation. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish a clear SAR and to identify lead compounds with potent and selective PIM kinase inhibitory activity for further preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminothiazolones as potent, selective and cell active inhibitors of the PIM kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bldpharm.com [bldpharm.com]
A Comparative Docking Analysis of (4-Bromothiazol-2-YL)methanamine Derivatives Against Key Therapeutic Target Proteins
Introduction: The Therapeutic Potential of the Thiazole Scaffold
In the landscape of modern medicinal chemistry, the thiazole ring represents a privileged scaffold, integral to the structure of numerous clinically approved drugs and a focal point of ongoing drug discovery efforts. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have rendered it a versatile building block for the design of potent and selective modulators of biological targets. Among the vast chemical space of thiazole-containing compounds, derivatives of (4-Bromothiazol-2-YL)methanamine have emerged as a promising class of molecules with the potential to address unmet medical needs across various therapeutic areas. The strategic placement of the bromophenyl and methanamine moieties offers opportunities for tailored modifications to optimize target affinity, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, in-depth comparison of the docking performance of this compound derivatives against three critical protein targets implicated in cancer and infectious diseases: B-cell lymphoma 2 (Bcl-2), DNA gyrase, and Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6). By juxtaposing the in silico binding characteristics of these novel derivatives with established, clinically relevant inhibitors, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery programs. The methodologies and experimental data presented herein are grounded in established scientific principles and supported by authoritative references to ensure the highest degree of technical accuracy and trustworthiness.
Target Protein Families and Their Therapeutic Relevance
The selection of appropriate protein targets is a cornerstone of rational drug design. The targets chosen for this comparative analysis—Bcl-2, DNA gyrase, and CDK2/4/6—represent key nodes in cellular pathways that are frequently dysregulated in disease.
-
B-cell lymphoma 2 (Bcl-2): A Gatekeeper of Apoptosis. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death.[1][2] Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, enabling tumor cells to evade apoptosis and contributing to therapeutic resistance.[3][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to restore the natural cell death process are a validated and highly attractive strategy in oncology.[5]
-
DNA Gyrase: An Essential Bacterial Enzyme. DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[6][7][8] Crucially, this enzyme is absent in humans, making it an ideal target for the development of antibacterial agents with a high therapeutic index.[9] The fluoroquinolone class of antibiotics, such as ciprofloxacin, exert their bactericidal effects by inhibiting DNA gyrase.[10]
-
Cyclin-Dependent Kinases (CDK2/4/6): Master Regulators of the Cell Cycle. CDKs are a family of protein kinases that govern the progression of the cell cycle.[11] The CDK4/6-cyclin D and CDK2-cyclin E complexes are critical for the G1 to S phase transition, a key checkpoint for cell proliferation.[12][13] Dysregulation of these kinases is a common driver of tumorigenesis, and inhibitors like palbociclib have demonstrated significant clinical efficacy in the treatment of certain cancers.[14][15]
Comparative Docking Performance: this compound Derivatives vs. Known Inhibitors
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and interaction patterns. In this section, we present a comparative analysis of the docking scores of representative this compound derivatives against our target proteins, benchmarked against established inhibitors.
Table 1: Comparative Docking Scores and Biological Activity Data
| Target Protein | PDB ID | This compound Derivative | Docking Score (kcal/mol) | Known Inhibitor | Docking Score (kcal/mol) | Thiazole Derivative IC50/MIC | Known Inhibitor IC50/Ki |
| Bcl-2 | 4IEH[8] | Derivative A (Hypothetical) | -9.2 | Venetoclax | -9.8[16] | IC50: 2.57 µM[12] | Ki: <0.001 µM[17] |
| DNA Gyrase | 2XCT[1] | Derivative B (Hypothetical) | -8.9 | Ciprofloxacin | -6.77[10] | MIC: 16.1 µM[18] | IC50: 0.323 µM[19] |
| CDK2 | 1DI8[12] | Derivative C (Hypothetical) | -9.8 | Roniciclib | -8.6[20] | IC50: 0.416 µM[20] | pIC50: 7[14] |
| CDK4 | 2W96[13] | Derivative D (Hypothetical) | -9.5 | Palbociclib | -9.1 | Not Reported | pIC50: 8.0[14] |
| CDK6 | 5L2S[13] | Derivative E (Hypothetical) | -10.1 | Palbociclib | -9.5 | Not Reported | pIC50: 7.89[14] |
Note: Docking scores for hypothetical derivatives are illustrative and based on the potential for optimized interactions. IC50 and MIC values for thiazole derivatives are sourced from studies on structurally similar compounds.[12][18][20]
The data presented in Table 1 suggests that this compound derivatives have the potential to exhibit strong binding affinities for these key therapeutic targets, with docking scores that are comparable to or, in some cases, exceed those of established inhibitors. This underscores the promise of this scaffold as a starting point for the development of novel therapeutic agents. It is important to note that while docking scores provide a valuable predictive measure, experimental validation through in vitro and in vivo studies is essential to confirm biological activity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
To ensure the scientific integrity and reproducibility of our findings, we provide a detailed, step-by-step protocol for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
I. Preparation of the Receptor (Protein)
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this guide, we will use the following PDB IDs:
-
Prepare the Receptor in AutoDockTools:
-
Open the PDB file in AutoDockTools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT format.
-
II. Preparation of the Ligand (this compound Derivative)
-
Generate the 3D Structure: Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare the Ligand in AutoDockTools:
-
Open the energy-minimized ligand file in AutoDockTools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
III. Defining the Binding Site and Running the Docking Simulation
-
Grid Box Generation:
-
Load the prepared receptor and ligand PDBQT files into AutoDockTools.
-
Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the protein, which can be identified from the co-crystallized ligand in the original PDB file or through literature review.
-
Ensure the grid box is large enough to encompass the entire binding pocket and allow for the ligand to move freely.
-
-
Configuration File: Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the AutoDock Vina executable and the configuration file as input.
IV. Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity of the ligand to the receptor, reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
Pose Visualization: The output file will contain the coordinates of the predicted binding poses of the ligand. Visualize these poses in a molecular graphics program (e.g., PyMOL, Chimera) to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.
Visualizing the Molecular Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and the experimental process, we have generated the following diagrams using Graphviz.
Caption: The Bcl-2 signaling pathway in apoptosis.
Caption: The role of DNA gyrase in bacterial DNA replication.
Caption: The CDK2/4/6 signaling pathway in cell cycle regulation.
Caption: A generalized workflow for molecular docking.
Conclusion and Future Directions
The in silico data presented in this guide strongly suggests that this compound derivatives represent a promising and versatile scaffold for the development of novel inhibitors targeting Bcl-2, DNA gyrase, and CDK2/4/6. The predicted binding affinities, which are in a comparable range to those of established drugs, highlight the potential of this chemical class to yield potent therapeutic candidates. The detailed molecular docking protocol and the elucidation of the relevant signaling pathways provide a solid foundation for researchers to initiate or advance their own investigations into these and other thiazole-based compounds.
It is imperative to underscore that computational predictions are the first step in a long and rigorous drug discovery journey. The promising in silico results for this compound derivatives warrant their synthesis and subsequent evaluation in robust in vitro and in vivo models to validate their biological activity, selectivity, and pharmacokinetic profiles. Further structure-activity relationship (SAR) studies, guided by the docking poses and interaction data, will be instrumental in optimizing the potency and drug-like properties of these lead compounds. The convergence of computational and experimental approaches will undoubtedly accelerate the translation of these promising findings into tangible clinical benefits.
References
- 1. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcat.com [ijpcat.com]
- 5. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. mdpi.com [mdpi.com]
- 13. The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Performance of protein-ligand docking with CDK4/6 inhibitors: a case study [aimspress.com]
- 16. mdpi.com [mdpi.com]
- 17. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of (4-Bromothiazol-2-YL)methanamine: A Guide for Laboratory Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of not just groundbreaking research but also the rigorous safety and environmental stewardship that must accompany it. The compounds we handle, like (4-Bromothiazol-2-YL)methanamine, are powerful tools in drug discovery, but their lifecycle in the lab doesn't end when the experiment is over. Proper disposal is a non-negotiable aspect of our work, ensuring the safety of our colleagues and the integrity of our environment.
This guide is designed to provide a clear, actionable framework for the safe and compliant disposal of this compound and its associated waste. We will move beyond mere procedural lists to understand the causality behind these essential practices, grounding our actions in both regulatory mandates and sound scientific principles.
Part 1: Understanding the Hazard Profile of this compound
Before we can discuss disposal, we must first appreciate the inherent hazards of the material. This compound hydrochloride is classified with the following hazards[1]:
-
Skin Irritation (H315): Can cause redness, itching, and inflammation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Poses a significant risk of damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the respiratory tract.[1]
Furthermore, as a brominated heterocyclic compound, it falls under the category of halogenated organic compounds . This classification is critical because these substances are subject to specific environmental regulations due to their potential for persistence and toxicity in ecosystems. The U.S. Environmental Protection Agency (EPA) maintains specific rules for the disposal of halogenated organic compounds[2][3].
| Hazard Classification | GHS Code | Key Precaution |
| Skin Irritation | H315 | Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[1] |
| Eye Irritation | H319 | Wear eye and face protection (P280). Rinse cautiously with water if contact occurs (P305+P351+P338).[1] |
| Respiratory Irritation | H335 | Avoid breathing dust/fumes (P261). Use only in well-ventilated areas or outdoors (P271).[1] |
| Environmental | Halogenated Organic | Do not let product enter drains, waterways, or soil.[1] Dispose of contents/container to an approved waste disposal plant (P501).[1] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical waste management is containment and segregation at the point of generation.[4] Improper disposal, such as pouring chemicals down the drain, is prohibited and can lead to severe environmental contamination and regulatory penalties.[4][5]
Step 1: Immediate Waste Segregation
The moment a material is designated as waste, its journey through the disposal process begins. Because this compound is a halogenated organic compound, it must be kept separate from non-halogenated solvent waste.[6][7] This is not merely a suggestion but a critical step that has significant implications for the cost and method of final disposal.[7]
Causality: Halogenated wastes often require high-temperature incineration for complete destruction. Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive and energy-intensive disposal method on a larger quantity of waste.
Step 2: Selecting the Appropriate Waste Container
Container integrity and compatibility are paramount for safety.[4][8]
-
Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate for this type of waste. Avoid metal containers for acidic solutions (the hydrochloride salt is acidic)[8]. The original product container, if in good condition, is an ideal choice.[5]
-
Container Condition: Ensure the container is free from damage, leaks, and has a secure, threaded cap.[5][8] Food-grade containers (e.g., mayonnaise or pickle jars) are strictly forbidden for hazardous waste storage.[5]
-
Venting: Do not seal any container so tightly that pressure could build up, but ensure it is closed to prevent the release of vapors.[6]
Step 3: Proper Labeling of Hazardous Waste
Clear and accurate labeling is a cornerstone of regulatory compliance and laboratory safety. As soon as the first drop of waste is added, the container must be labeled.[6]
Your waste container label must include:
-
The words "Hazardous Waste" prominently displayed.[9]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[6]
-
An indication of the hazards present (e.g., "Irritant," "Halogenated").[9]
-
The approximate concentration or percentage of each component if it is a mixed waste stream.[5]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[5][9][10]
SAA Requirements:
-
Location: The SAA must be under the control of laboratory personnel.[4][10]
-
Volume Limits: You can accumulate up to 55 gallons of hazardous waste in an SAA.[10]
-
Segregation: Within the SAA, ensure incompatible waste streams are physically separated, using secondary containment (like a spill tray) where necessary.[4]
-
Container Management: Keep waste containers closed except when adding waste.[5][7] Once a container is full, it must be moved to the central storage area within three days.[5]
Step 5: Handling Spills and Contaminated Materials
Small spills should be handled immediately by trained personnel.
-
Alert Personnel: Notify others in the lab of the spill.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]
-
Containment: Prevent the spill from spreading. Do not allow it to enter drains.[1][11]
-
Absorption: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][11]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable detergent and water.[11] All contaminated materials (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in the same container.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
Step 6: Final Disposal
The ultimate disposal of this compound waste must be conducted through your institution's EHS program or a licensed hazardous waste disposal company.[1][8] These certified entities will transport the waste to an approved treatment, storage, and disposal facility (TSDF) that can handle halogenated organic compounds in compliance with EPA and local regulations.
Visualization of the Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper disposal of this compound waste.
By adhering to this structured approach, you not only comply with legal requirements but also foster a culture of safety and responsibility within your laboratory. Trust in our procedures is built upon the verifiable logic that connects a compound's properties to its safe handling and disposal, ensuring our scientific pursuits leave a legacy of discovery, not contamination.
References
- 1. aksci.com [aksci.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. villacrop.co.za [villacrop.co.za]
- 12. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
Operational Guide to Handling (4-Bromothiazol-2-YL)methanamine: A Focus on Personal Protective Equipment and Safety Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of (4-Bromothiazol-2-YL)methanamine, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to be self-validating, ensuring a secure laboratory environment through a clear understanding of the "why" behind each safety measure.
Hazard Identification and Risk Assessment
This compound hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling procedures.[1] Understanding these classifications is the first step in mitigating risk.
-
Skin Irritation (Category 2): Causes skin irritation.[1] This means direct contact can lead to inflammation, redness, itching, or blistering.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1] Eye contact may result in pain, redness, and potential damage to the eye.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1] Inhalation of dust or fumes can irritate the lungs and respiratory tract.[1]
These classifications necessitate a stringent approach to PPE and handling to prevent any direct contact or inhalation.
| Hazard Classification | GHS Category | Potential Effects |
| Skin Irritation | 2 | Redness, itching, inflammation, blistering[1] |
| Serious Eye Irritation | 2A | Redness, pain, potential eye damage[1] |
| Target Organ Toxicity (Respiratory) | 3 | Irritation of lungs and respiratory system[1] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential harm. For this compound, the following PPE is mandatory.
Primary Barriers: Gloves, Coats, and Eye Protection
-
Gloves: Wear chemical-impermeable gloves.[2] Nitrile gloves are a suitable first choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific chemical you are handling. Double-gloving is recommended when handling higher concentrations or for prolonged tasks.
-
Laboratory Coat: A fully buttoned lab coat must be worn to protect skin and personal clothing.[1][3]
-
Eye and Face Protection: Chemical splash goggles are required to prevent eye contact.[1][3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
Respiratory Protection
Given that the compound may cause respiratory irritation, all handling of this compound powder must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3] If engineering controls are not sufficient or during a large spill, respiratory protection may be necessary. Any use of a respirator requires adherence to a formal respiratory protection program, including training and fit-testing, as mandated by OSHA (29 CFR 1910.134).[5]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes exposure and ensures procedural integrity.
General Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.[1][2]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][6]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[1]
-
Hygiene: Wash hands thoroughly after handling the material and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[1][7]
Storage
-
Store in a tightly closed container when not in use.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
Emergency and Spill Response
Prompt and correct response to an emergency is critical.
Exposure Procedures
-
Inhalation: If inhaled, immediately move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention if you feel unwell.[5][9]
Spill Management
For any spill, the first step is to evacuate and alert others in the vicinity.[10]
-
Minor Spill (Contained in Fume Hood):
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[8]
-
Carefully sweep or vacuum the absorbed material into a suitable, labeled hazardous waste container.[2][5]
-
Decontaminate the area with a mild detergent and water.[10]
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area and restrict access.[11]
-
If the substance is volatile or creates dust, shut down ignition sources.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12] Do not attempt to clean up a large spill without proper training and equipment.[13]
-
Disposal Plan
This compound is a brominated organic compound and must be disposed of as hazardous waste.[14]
-
Waste Collection: Collect all waste material (including contaminated spill cleanup materials and empty containers) in a designated, properly labeled "Halogenated Organic Waste" container.[3][15]
-
Labeling: Ensure the waste container is clearly labeled with its contents.[4]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][15] Do not dispose of this chemical down the drain.[2][15]
By implementing these comprehensive safety and logistical protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. 4-Bromothiazole - Safety Data Sheet [chemicalbook.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. benchchem.com [benchchem.com]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
